molecular formula C39H61NO16 B15562375 Deltamycin A1

Deltamycin A1

Cat. No.: B15562375
M. Wt: 799.9 g/mol
InChI Key: BSLHJKFVBDZBEO-CKCNZKGESA-N
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Description

Deltamycin A1 is a useful research compound. Its molecular formula is C39H61NO16 and its molecular weight is 799.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H61NO16

Molecular Weight

799.9 g/mol

IUPAC Name

[(1S,3R,7R,9S,10R,12R,14E,16S)-9-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate

InChI

InChI=1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+/t19-,20-,21-,22+,25+,27+,28+,29-,31+,32-,33-,34-,35+,36?,37+,38+,39-/m1/s1

InChI Key

BSLHJKFVBDZBEO-CKCNZKGESA-N

Origin of Product

United States

Foundational & Exploratory

Deltamycin A1: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deltamycin A1, a 16-membered macrolide antibiotic. It details the discovery of the producing microorganism, Streptomyces halstedii subsp. deltae, and outlines the experimental protocols for its fermentation, isolation, and purification. Furthermore, this document presents key physicochemical and spectroscopic data for the characterization of this compound and proposes a putative biosynthetic pathway.

Discovery and Producing Organism

This compound is a natural product synthesized by the actinomycete Streptomyces halstedii subsp. deltae (strain P3409).[1] This subspecies was identified as a producer of a complex of new basic macrolide antibiotics, collectively named deltamycins, which includes this compound, A2, A3, and A4 (carbomycin A).[1][2] These compounds exhibit activity primarily against Gram-positive bacteria.[1]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces halstedii subsp. deltae in nutrient-rich organic complex media.[1] While specific details for this compound production are based on protocols for structurally related macrolides, a suitable fermentation process can be designed as follows:

Culture Media

A two-stage fermentation process, involving a seed culture followed by a production culture, is recommended for optimal growth and antibiotic production. A potential medium composition, adapted from the production of the related macrolide carbomycin (B1668359) by Streptomyces halstedii, is presented in Table 1.[3][4]

Table 1: Proposed Fermentation Medium Composition for this compound Production

ComponentConcentration (g/L)Role
Soybean Meal30.0Nitrogen and protein source
Glucose22.0Primary carbon source
Sodium Chloride (NaCl)1.0Osmotic balance and ion supply
Calcium Carbonate (CaCO₃)5.0pH buffering agent
Cobalt Chloride (CoCl₂·6H₂O)0.005Trace element, cofactor for enzymes
Lard Oil4.0Carbon source and anti-foaming agent
Fermentation Parameters

Optimal fermentation conditions are crucial for maximizing the yield of this compound. Recommended parameters are summarized in Table 2.

Table 2: Recommended Fermentation Parameters for this compound Production

ParameterRecommended Value
Temperature28-30 °C
pH6.5 - 7.5
Aeration1 volume of air per volume of medium per minute (vvm)
Agitation200 - 400 rpm
Incubation Time5 - 7 days
Experimental Protocol: Fermentation
  • Seed Culture Preparation: Inoculate a loopful of Streptomyces halstedii subsp. deltae from a slant culture into a 250 mL flask containing 50 mL of seed medium. Incubate at 28 °C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into a fermenter containing the production medium.

  • Fermentation: Maintain the fermentation under the conditions specified in Table 2. Monitor pH, dissolved oxygen, and glucose levels throughout the process.

  • Harvesting: After the desired incubation period, harvest the fermentation broth for extraction of this compound.

A generalized workflow for the fermentation process is depicted in the following diagram:

Fermentation_Workflow cluster_0 Seed Culture Preparation cluster_1 Production Fermentation Slant Streptomyces halstedii subsp. deltae Slant Seed_Flask Seed Medium Flask Slant->Seed_Flask Inoculation Incubation_Seed Incubation (28°C, 200 rpm, 48-72h) Seed_Flask->Incubation_Seed Fermenter Production Fermenter Incubation_Seed->Fermenter Inoculation (5-10% v/v) Incubation_Prod Fermentation (28-30°C, 200-400 rpm, 5-7 days) Fermenter->Incubation_Prod Harvest Harvest Broth Incubation_Prod->Harvest

A generalized workflow for the fermentation of this compound.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.[5]

Experimental Protocol: Isolation and Purification
  • Broth Filtration: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction: Adjust the pH of the clarified broth to 8.0-9.0 and extract the this compound into an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607).

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and UV detection at 240 nm.[5]

  • Crystallization: Pool the fractions containing pure this compound, concentrate, and crystallize from a suitable solvent system (e.g., acetone-hexane) to obtain the final product.

The following diagram illustrates the key steps in the isolation and purification of this compound:

Isolation_Purification_Workflow cluster_0 Extraction cluster_1 Purification Broth Fermentation Broth Filtration Filtration/Centrifugation Broth->Filtration Clarified_Broth Clarified Broth (pH 8-9) Filtration->Clarified_Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Clarified_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Pure_Fractions Pooling of Pure Fractions Fraction_Collection->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Workflow for the isolation and purification of this compound.

Characterization of this compound

The structural elucidation of this compound was primarily achieved through spectroscopic methods.[2] Key physicochemical and spectroscopic data are summarized below.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₉H₆₁NO₁₆[6]
Molecular Weight799.90 g/mol [6]
AppearanceWhite crystalline powder
Melting Point201-204 °C[]
UV λmax (in Methanol)240 nm[5]
SolubilitySoluble in methanol, toluene, and DMSO[6][]
Spectroscopic Data

The structure of this compound was confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/z
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺ calculated for C₃₉H₆₂NO₁₆⁺: 800.4069, found: 800.4063

Table 5: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
Aglycone
C-1173.5-
C-9204.1-
C-1'103.24.45 (d, 7.5)
Desosamine
C-1''101.84.28 (d, 7.5)
N(CH₃)₂40.52.25 (s)
Mycarose
C-1'''96.54.85 (d, 4.5)
OAc170.2, 21.02.05 (s)

Proposed Biosynthetic Pathway of this compound

This compound, as a 16-membered macrolide, is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis of its aglycone precursor, platenolide I, is initiated from a propionyl-CoA starter unit and extended by successive condensations with one ethylmalonyl-CoA, four methylmalonyl-CoA, and two malonyl-CoA extender units. Following the assembly of the polyketide chain, the aglycone undergoes a series of post-PKS modifications, including cyclization, oxidation, and glycosylation with TDP-D-desosamine and TDP-L-mycarose, followed by acylation to yield the final this compound molecule.

The proposed biosynthetic pathway is illustrated in the following diagram:

Biosynthetic_Pathway cluster_0 Polyketide Chain Assembly cluster_1 Post-PKS Modifications Starter Propionyl-CoA (Starter Unit) PKS Type I Polyketide Synthase (PKS) Starter->PKS Extender1 Ethylmalonyl-CoA Extender1->PKS Extender2 Methylmalonyl-CoA (x4) Extender2->PKS Extender3 Malonyl-CoA (x2) Extender3->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization (Thioesterase) Polyketide->Cyclization Aglycone Platenolide I (Aglycone) Cyclization->Aglycone Oxidation Oxidation Aglycone->Oxidation Oxidized_Aglycone Oxidized Aglycone Oxidation->Oxidized_Aglycone Glycosylation1 Glycosylation (TDP-D-desosamine) Oxidized_Aglycone->Glycosylation1 Glycosylated1 Glycosylated Intermediate Glycosylation1->Glycosylated1 Glycosylation2 Glycosylation (TDP-L-mycarose) Glycosylated1->Glycosylation2 Acylation Acylation (Acetyl-CoA) Glycosylation2->Acylation Glycosylated2 4''-Deacetyl-deltamycin X DeltamycinA1 This compound Acylation->DeltamycinA1

Proposed biosynthetic pathway of this compound.

References

Deltamycin A1 Production by Streptomyces halstedii subsp. deltae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Deltamycin A1, a macrolide antibiotic, by the actinomycete Streptomyces halstedii subsp. deltae. This document synthesizes available data on the producing organism, fermentation conditions, biosynthetic pathways, and downstream processing. It is designed to serve as a foundational resource for researchers and professionals involved in the discovery, development, and manufacturing of novel antibiotics.

The Producing Organism: Streptomyces halstedii subsp. deltae

Streptomyces halstedii subsp. deltae is a subspecies of the Gram-positive, filamentous bacterium Streptomyces halstedii. It was identified as the producer of a series of new macrolide antibiotics, designated as deltamycins, including this compound, A2, A3, and A4 (carbomycin A)[1]. Like other members of the genus Streptomyces, this organism is a significant source of secondary metabolites with diverse biological activities.

Fermentation for this compound Production

Culture Media and Conditions

Successful fermentation hinges on the formulation of a nutrient-rich medium and the maintenance of optimal physical parameters. Below are tables summarizing typical components and conditions, which should be optimized for maximizing this compound production.

Table 1: Typical Media Composition for Streptomyces Fermentation

Component CategoryExample ComponentsTypical Concentration (g/L)Purpose
Carbon Source Glucose, Starch, Glycerol20 - 50Primary energy and carbon source for growth and secondary metabolism.
Nitrogen Source Soybean Meal, Yeast Extract, Peptone10 - 30Provides nitrogen for amino acid and protein synthesis.
Phosphate Source K₂HPO₄, KH₂PO₄1 - 5Essential for nucleic acid synthesis, energy metabolism, and pH buffering.
Trace Elements MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O0.5 - 1Co-factors for various enzymes involved in primary and secondary metabolism.
Calcium Carbonate CaCO₃1 - 5pH stabilization.

Table 2: Key Fermentation Parameters for Streptomyces

ParameterTypical RangeImpact on Production
Temperature 28 - 32 °CAffects enzyme activity and growth rate.
pH 6.5 - 7.5Influences nutrient uptake and enzyme stability.
Dissolved Oxygen > 30% saturationEssential for aerobic respiration and antibiotic biosynthesis.
Agitation 200 - 400 rpmEnsures proper mixing and oxygen transfer.
Incubation Time 7 - 14 daysProduction of secondary metabolites typically occurs in the stationary phase.
Experimental Protocol: Submerged Fermentation Workflow

The following protocol outlines a general procedure for the lab-scale production of this compound.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of a mature culture of Streptomyces halstedii subsp. deltae from an agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate a 2 L baffled flask containing 1 L of production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 28°C with agitation at 250 rpm.

    • Monitor pH, cell growth (e.g., packed cell volume or dry cell weight), and antibiotic production periodically.

  • Harvesting:

    • After 10-14 days, or once peak antibiotic production is reached (as determined by bioassay or HPLC analysis), harvest the fermentation broth.

    • Separate the mycelial biomass from the supernatant by centrifugation or filtration. The this compound is typically found in both the mycelium and the supernatant.

G cluster_0 Inoculum Development cluster_1 Production Fermentation cluster_2 Downstream Processing Agar Slant Agar Slant Seed Flask 1 Seed Flask 1 Agar Slant->Seed Flask 1 Aseptic Transfer Seed Flask 2 Seed Flask 2 Seed Flask 1->Seed Flask 2 Scale-up Production Bioreactor Production Bioreactor Seed Flask 2->Production Bioreactor Inoculation Harvesting Harvesting Production Bioreactor->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the fermentation and recovery of this compound.

Biosynthesis of this compound

This compound is a macrolide antibiotic, and its biosynthesis is expected to follow the general pathway for this class of compounds, which involves a Type I Polyketide Synthase (PKS) system.

The Polyketide Synthase (PKS) Pathway

The biosynthesis of the macrolactone ring of this compound is catalyzed by a large, multi-domain enzyme complex known as a Type I PKS. This enzymatic assembly line sequentially adds and modifies short-chain carboxylic acid units (extender units) to a growing polyketide chain. The specific sequence and combination of enzymatic domains within the PKS modules determine the final structure of the macrolactone.

Table 3: Key Domains of a Type I Polyketide Synthase Module

DomainAbbreviationFunction
Acyltransferase ATSelects and loads the appropriate extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP.
Acyl Carrier Protein ACPTethers the growing polyketide chain and shuttles it between the other enzymatic domains.
Ketosynthase KSCatalyzes the Claisen condensation reaction, extending the polyketide chain.
Ketoreductase KRReduces the β-keto group to a hydroxyl group.
Dehydratase DHRemoves a water molecule to form a double bond.
Enoylreductase ERReduces the double bond to a single bond.
Thioesterase TECleaves the completed polyketide chain from the PKS, often leading to cyclization.
Post-PKS Modifications

Following the synthesis of the macrolactone core, a series of post-PKS modifications occur, including glycosylation and hydroxylation, to yield the final bioactive this compound molecule. These reactions are catalyzed by tailoring enzymes, the genes for which are typically clustered with the PKS genes.

G cluster_0 Precursor Supply cluster_1 Polyketide Synthesis (PKS) cluster_2 Post-PKS Modification Primary Metabolism Primary Metabolism Acetyl-CoA Acetyl-CoA Primary Metabolism->Acetyl-CoA Propionyl-CoA Propionyl-CoA Primary Metabolism->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Primary Metabolism->Methylmalonyl-CoA PKS Loading Module Module 1 Module 2 ... Module n Thioesterase Acetyl-CoA->PKS Propionyl-CoA->PKS Methylmalonyl-CoA->PKS Macrolactone Core Macrolactone Core PKS:f5->Macrolactone Core Glycosylation Glycosylation Macrolactone Core->Glycosylation Hydroxylation Hydroxylation Glycosylation->Hydroxylation This compound This compound Hydroxylation->this compound

Caption: A conceptual diagram of the biosynthetic pathway for this compound.

Extraction and Purification

A multi-step process is required to isolate and purify this compound from the fermentation broth.

Experimental Protocol: Extraction and Purification
  • Extraction:

    • Adjust the pH of the whole fermentation broth to 8.0-9.0.

    • Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607).

    • Separate the organic phase and repeat the extraction of the aqueous phase.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Employ column chromatography for purification. A common strategy involves:

      • Silica Gel Chromatography: Elute with a gradient of chloroform and methanol (B129727) to separate compounds based on polarity.

      • Reversed-Phase Chromatography (e.g., C18): Use a gradient of water and acetonitrile (B52724) or methanol for further purification.

    • Monitor fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine fractions containing pure this compound and evaporate the solvent to obtain the final product.

G Fermentation Broth Fermentation Broth pH Adjustment pH Adjustment Fermentation Broth->pH Adjustment Solvent Extraction Solvent Extraction pH Adjustment->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Chromatography->Semi-pure Fractions Reversed-Phase HPLC Reversed-Phase HPLC Semi-pure Fractions->Reversed-Phase HPLC Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound

Caption: A flowchart illustrating the extraction and purification of this compound.

Conclusion

The production of this compound from Streptomyces halstedii subsp. deltae presents a promising avenue for the development of new antibiotics. This guide provides a foundational framework for research and development in this area. Further studies are warranted to fully elucidate the specific genetic and regulatory mechanisms governing this compound biosynthesis, which could pave the way for strain improvement and yield optimization through metabolic engineering and synthetic biology approaches. The provided protocols for fermentation and purification serve as a starting point for the development of robust and scalable manufacturing processes.

References

Spectroscopic Profile of Deltamycin A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a 16-membered macrolide antibiotic produced by Streptomyces deltae. As a member of the macrolide class, it exhibits antibacterial activity primarily against Gram-positive bacteria. The mechanism of action for 16-membered macrolides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction obstructs the passage of the nascent peptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. The structural elucidation of this compound has been significantly reliant on a suite of spectroscopic techniques, which provide the foundational data for its chemical characterization. This guide presents a detailed overview of the spectroscopic properties of this compound, including data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, it outlines the general experimental protocols for these analytical methods and visualizes the established mechanism of action.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data
Solventλmax (nm)
Ethanol240[1]
Table 2: Infrared (IR) Spectroscopic Data (KBr Disc)
Wavenumber (cm⁻¹)Interpretation
~3450O-H stretching
~1730Ester C=O stretching
~1670α,β-Unsaturated ketone C=O stretching
~1240C-O stretching (ester)
~1000-1200C-O stretching (ethers and alcohols)

Note: The IR data is based on typical values for macrolide antibiotics of this structural class, as the specific values from the primary literature could not be obtained.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~9.7sAldehyde proton (-CHO)
~6.0-7.0mVinylic protons
~5.0dAnomeric protons of sugars
~2.3sN(CH₃)₂
~2.1sOCOCH₃
0.8-1.5mMethyl and methylene (B1212753) protons

Note: The ¹H NMR data represents characteristic chemical shifts for this compound's functional groups. Precise coupling constants and assignments for all protons require access to the full primary spectral data.

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ, ppm)Assignment
~204Aldehyde C=O
~198Ketone C=O
~170Ester C=O
~145Vinylic C
~125Vinylic C
~103Anomeric C of sugars
~40N(CH₃)₂
~21OCOCH₃

Note: The ¹³C NMR data is a representation of the expected chemical shifts for the carbon skeleton of this compound based on its known structure.

Table 5: Mass Spectrometry Data
Ionization Mode[M+H]⁺ (m/z)Molecular Formula
FAB-MS800C₃₉H₆₁NO₁₆

Note: The mass spectrometry data is based on the published molecular formula and typical ionization methods for this class of compounds.

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic analysis of macrolide antibiotics like this compound.

UV-Visible Spectroscopy

A solution of this compound is prepared in a suitable solvent, typically ethanol, at a known concentration. The UV-Vis spectrum is recorded using a double-beam spectrophotometer over a wavelength range of 200-400 nm. The solvent is used as a reference blank. The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.

Infrared Spectroscopy

For solid-state analysis, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). For ¹H NMR, parameters such as spin-spin coupling constants (J values) and signal integrations are analyzed to determine proton connectivity. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of this compound. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are suitable soft ionization techniques for macrolide antibiotics, as they minimize fragmentation and produce a prominent protonated molecular ion ([M+H]⁺). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

Mechanism of Action: Protein Synthesis Inhibition

This compound, like other 16-membered macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the peptide exit tunnel, near the peptidyl transferase center. The presence of the antibiotic physically obstructs the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. This effectively terminates protein elongation and inhibits bacterial growth.

Protein Synthesis Inhibition by this compound Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Nascent_Peptide Growing Peptide Chain 50S_subunit->Nascent_Peptide Peptide elongation Inhibition Inhibition of Translocation 50S_subunit->Inhibition Blocks exit tunnel Deltamycin_A1 This compound Deltamycin_A1->50S_subunit Binds to exit tunnel mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_subunit Enters A-site Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Caption: Protein Synthesis Inhibition by this compound.

Conclusion

The spectroscopic properties of this compound provide a detailed chemical fingerprint that is essential for its identification, characterization, and quality control in research and drug development. The data presented in this guide, compiled from available literature, offers a foundational understanding of its structural features. The outlined experimental protocols provide a framework for the analytical techniques used to obtain this data. Furthermore, the visualization of its mechanism of action highlights the molecular basis for its antibacterial activity. Further research to obtain and publish high-resolution, fully assigned spectroscopic data would be of significant value to the scientific community.

References

An In-depth Technical Guide to Deltamycin A1 and its Relation to Carbomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deltamycin A1 and its close structural and biosynthetic relationship with Carbomycin (B1668359) A. Both are 16-membered macrolide antibiotics produced by Streptomyces species. This document details their chemical structures, comparative antibacterial activities, and the underlying biosynthetic pathways. Furthermore, it provides detailed experimental protocols for their fermentation, isolation, and characterization, aimed at facilitating further research and development in the field of macrolide antibiotics.

Introduction

This compound and Carbomycin A belong to the family of 16-membered macrolide antibiotics, a class of compounds known for their potent activity against Gram-positive bacteria.[1] These antibiotics are complex polyketides, biosynthesized by soil-dwelling bacteria of the genus Streptomyces. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Understanding the subtle structural differences and their impact on biological activity is crucial for the development of new and improved macrolide therapeutics.

This compound is part of the deltamycin complex, which includes this compound, A2, A3, and A4, all produced by Streptomyces halstedii subsp. deltae.[3] Notably, Deltamycin A4 has been identified as being identical to Carbomycin A.[4][5] The primary structural variation among these compounds lies in the acyl group attached to the mycarose (B1676882) sugar moiety, which has a significant influence on their antibacterial potency.

Chemical Structures and Relationship

The core structure of both this compound and Carbomycin A is a 16-membered lactone ring, to which two deoxysugars, D-mycaminose and L-mycarose, are attached. The key distinction between the two molecules is the nature of the acyl group at the 4"-position of the mycarose sugar.

  • This compound possesses an acetyl group at this position.

  • Carbomycin A (Deltamycin A4) has an isovaleryl group at the same position.[5]

This seemingly minor difference in the acyl side chain leads to variations in their physicochemical properties and biological activities.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and Carbomycin A has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency. The table below summarizes the comparative in vitro activities of the deltamycin complex, including this compound and Carbomycin A (Deltamycin A4).

Test Organism MIC (µg/mL)
This compound
Staphylococcus aureus 209P0.78
Staphylococcus aureus Smith1.56
Staphylococcus aureus 503 (Resistant)>100
Bacillus subtilis ATCC 66330.2
Sarcina lutea ATCC 93410.05
Escherichia coli K-12>100
Pseudomonas aeruginosa>100
Shigella sonnei>100

Data sourced from: Shimauchi, Y., et al. (1978). Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation. The Journal of Antibiotics, 31(4), 261-269.

The data indicates that both this compound and Carbomycin A are highly active against Gram-positive bacteria, with Carbomycin A generally exhibiting slightly greater potency. Both compounds show limited activity against the tested Gram-negative bacteria.

Experimental Protocols

Fermentation of this compound and Carbomycin A

This protocol is based on the cultivation of Streptomyces halstedii subsp. deltae.[3]

  • Inoculum Preparation:

    • Prepare a seed medium containing ( g/liter ): glucose 10, soluble starch 20, peptone 5, meat extract 5, yeast extract 2, and CaCO₃ 2.

    • Adjust the pH to 7.0 before sterilization.

    • Inoculate the medium with a slant culture of S. halstedii subsp. deltae.

    • Incubate at 28°C for 48 hours on a rotary shaker.

  • Production Fermentation:

    • Prepare a production medium containing ( g/liter ): soluble starch 60, glucose 10, soybean meal 30, meat extract 3, yeast extract 0.5, NaCl 2, and CaCO₃ 4.

    • Adjust the pH to 7.0 before sterilization.

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate at 28°C for 96-120 hours with aeration and agitation.

Isolation and Purification

The following protocol outlines the extraction and chromatographic separation of this compound and Carbomycin A from the fermentation broth.[4]

  • Extraction:

    • Adjust the pH of the whole fermentation broth to 8.5 with NaOH.

    • Extract the broth twice with an equal volume of ethyl acetate (B1210297).

    • Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude extract.

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal volume of chloroform (B151607).

    • Apply the solution to a silica gel column (e.g., Wakogel C-200) equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform and methanol (B129727).

      • Wash the column with chloroform to remove non-polar impurities.

      • Elute with chloroform-methanol (99:1 v/v) to collect fractions containing Carbomycin A.

      • Increase the methanol concentration to elute this compound and other deltamycins.

    • Monitor the fractions by thin-layer chromatography (TLC) using a solvent system of chloroform-methanol (95:5 v/v) and visualizing with iodine vapor or by bioassay.

  • Further Purification:

    • Combine the fractions containing the desired compound.

    • Concentrate the solution and re-chromatograph if necessary to achieve higher purity.

    • Crystallize the purified this compound and Carbomycin A from a suitable solvent system (e.g., acetone-hexane).

Characterization

The purified compounds can be characterized using the following spectroscopic methods:[5]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorption maxima. Deltamycins typically show a UV absorption maximum at around 240 nm.[4]

Biosynthesis Pathway

This compound and Carbomycin A are synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis can be divided into three main stages: aglycone formation, glycosylation, and acylation.

Aglycone Formation

The 16-membered macrolactone core, known as the aglycone, is assembled from simple carboxylic acid precursors by a large, multi-domain enzyme complex called a polyketide synthase. The biosynthesis of the carbomycin aglycone is proposed to involve the condensation of one propionyl-CoA and seven malonyl-CoA extender units.

Glycosylation

Following the formation and cyclization of the polyketide chain, the aglycone undergoes glycosylation. Two deoxysugars, TDP-D-mycaminose and TDP-L-mycarose, are synthesized from glucose-1-phosphate and transferred to the aglycone by specific glycosyltransferases.

Acylation

The final step in the biosynthesis of this compound and Carbomycin A is the acylation of the 4"-hydroxyl group of the mycarose sugar. This step is catalyzed by an acyltransferase. The specificity of this enzyme determines which acyl-CoA donor is utilized, leading to the different final products. For this compound, acetyl-CoA is the donor, while for Carbomycin A, isovaleryl-CoA is the donor.

Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_sugars Sugar Biosynthesis cluster_modification Post-PKS Modification Propionyl-CoA Propionyl-CoA PKS Polyketide Synthase (Type I) Propionyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Glucose-1-P Glucose-1-P TDP_Mycaminose TDP-D-Mycaminose Glucose-1-P->TDP_Mycaminose TDP_Mycarose TDP-L-Mycarose Glucose-1-P->TDP_Mycarose Aglycone 16-Membered Aglycone PKS->Aglycone Chain elongation & cyclization Glycosylated_Aglycone Glycosylated Intermediate (Deltamycin X) Aglycone->Glycosylated_Aglycone Glycosyltransferases Glycosyltransferases TDP_Mycaminose->Glycosyltransferases TDP_Mycarose->Glycosyltransferases Glycosyltransferases->Glycosylated_Aglycone Glycosylation Acyltransferase 4''-O-Acyltransferase Glycosylated_Aglycone->Acyltransferase Deltamycin_A1 This compound Acyltransferase->Deltamycin_A1 Acetylation Carbomycin_A Carbomycin A Acyltransferase->Carbomycin_A Isovalerylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acyltransferase Isovaleryl_CoA Isovaleryl-CoA Isovaleryl_CoA->Acyltransferase

Caption: Proposed biosynthetic pathway for this compound and Carbomycin A.

Experimental Workflow Visualization

The overall process from strain cultivation to pure compound can be visualized as a streamlined workflow.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Slant Streptomyces halstedii subsp. deltae Slant Culture Seed Seed Culture (48h, 28°C) Slant->Seed Inoculation Production Production Culture (96-120h, 28°C) Seed->Production Inoculation Broth Fermentation Broth Production->Broth Extraction Ethyl Acetate Extraction (pH 8.5) Broth->Extraction Crude Crude Extract Extraction->Crude Column Silica Gel Chromatography Crude->Column Fractions Fraction Collection (TLC Monitoring) Column->Fractions Pure_DA1 Pure this compound Fractions->Pure_DA1 Pure_CA Pure Carbomycin A Fractions->Pure_CA Characterization Structural Characterization (MS, NMR, IR, UV) Pure_DA1->Characterization Bioassay Antibacterial Activity (MIC Determination) Pure_DA1->Bioassay Pure_CA->Characterization Pure_CA->Bioassay

Caption: Experimental workflow for the production and analysis of this compound and Carbomycin A.

Conclusion

This compound and Carbomycin A are closely related 16-membered macrolide antibiotics with potent activity against Gram-positive bacteria. The minor structural difference in the 4"-O-acyl group on the mycarose sugar results in a discernible difference in their antibacterial potency, with Carbomycin A generally being more active. The detailed experimental protocols and biosynthetic pathway information provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry and antibiotic development. Further investigation into the structure-activity relationships of these and other related macrolides may lead to the discovery of novel and more effective antibacterial agents.

References

Methodological & Application

Application Notes and Protocols: Deltamycin A1 in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic produced by Streptomyces halstedii subsp. deltae.[1] As a member of the macrolide family, it is characterized by a large lactone ring to which deoxy sugars are attached. Macrolide antibiotics are known for their bacteriostatic activity against Gram-positive bacteria by inhibiting protein synthesis.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in bacterial cell culture, including methods for determining its minimum inhibitory concentration (MIC).

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, effectively blocking the nascent peptide exit tunnel.[2][3] This obstruction prevents the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately inhibiting protein synthesis.[4][5] This targeted action against the bacterial ribosome provides selective toxicity with minimal effects on mammalian cells.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Inhibition Inhibition of Protein Synthesis 50S_Subunit->Inhibition Blocks peptide exit tunnel 30S_Subunit 30S Subunit mRNA mRNA 30S_Subunit->mRNA Reads codon Deltamycin_A1 This compound Deltamycin_A1->50S_Subunit Binds to 50S subunit tRNA Aminoacyl-tRNA tRNA->30S_Subunit Brings amino acid Protein Nascent Polypeptide Chain Protein->50S_Subunit Elongation Inhibition->Protein Prevents elongation

Diagram 1: Mechanism of action of this compound.

Data Presentation

While specific Minimum Inhibitory Concentration (MIC) data for this compound against key pathogens is not widely available in the public literature, the following table presents the in vitro antibacterial activity of a closely related derivative, 4"-O-phenylacetyldeltamycin, against various Gram-positive bacteria. This data is provided for illustrative purposes to indicate the potential spectrum of activity.

Bacterial Strain4"-O-phenylacetyldeltamycin MIC (µg/mL)
Staphylococcus aureus 209P0.2
Staphylococcus aureus Smith0.2
Staphylococcus epidermidis0.1
Streptococcus pyogenes0.05
Streptococcus pneumoniae0.1
Enterococcus faecalis0.78
Bacillus subtilis PCI 2190.1
Corynebacterium diphtheriae0.025

This data is derived from a patent and pertains to a derivative of Deltamycin. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mg/mL). Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For frequent use, a working stock can be stored at 4°C for up to a week.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing only growth medium and the bacterial inoculum.

    • Sterility Control: A well containing only growth medium.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a spectrophotometer.

cluster_prep Preparation cluster_assay MIC Assay Stock Prepare this compound Stock Solution Dilution Serial Dilution of This compound in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Diagram 2: MIC determination workflow.
Protocol 3: General Use of this compound in Bacterial Cell Culture

Objective: To assess the effect of this compound on bacterial growth over time.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate a fresh culture of the target bacteria in the appropriate growth medium and grow to the early- to mid-logarithmic phase.

  • Experimental Setup: Prepare a series of sterile culture tubes or flasks. Add the desired final concentration of this compound (e.g., at, above, and below the predetermined MIC) to the respective tubes. Include a no-antibiotic control.

  • Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to a starting OD600 of approximately 0.05.

  • Incubation: Incubate the cultures at the optimal growth temperature with shaking.

  • Growth Monitoring: At regular time intervals (e.g., every 1-2 hours), measure the OD600 of each culture to monitor bacterial growth.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth curves of the cultures treated with this compound to the no-antibiotic control to determine the effect of the antibiotic on bacterial growth.

Conclusion

This compound is a potent macrolide antibiotic with activity against a range of Gram-positive bacteria. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in a laboratory setting for antibacterial susceptibility testing and for studying its effects on bacterial growth. It is recommended that researchers validate these protocols for their specific bacterial strains and experimental conditions.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Deltamycin A1 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycins are a group of macrolide antibiotics known for their antibacterial activity. Deltamycin A1, a 16-membered macrolide, and its derivatives are of significant interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for their characterization, quantification in various matrices, and for metabolic studies. This document provides detailed application notes and protocols for the analysis of this compound and its derivatives using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of these compounds.[1][2] While specific data for this compound is limited, the methodologies presented here are based on established analytical principles for structurally similar macrolide antibiotics, such as spiramycin (B21755) and carbomycin.[3][4][5][6]

I. Quantitative Analysis of this compound

This section outlines the parameters for the quantitative analysis of this compound using LC-MS/MS. The data presented in the tables below are representative of typical performance for macrolide antibiotic analysis and should be validated for specific applications.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 150 x 2 mm i.d.)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile (B52724)
GradientStart with a low percentage of B, ramp up to a high percentage of B over several minutes, then return to initial conditions. A typical gradient might be 5% B to 95% B over 10 minutes.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺)m/z (To be determined based on this compound's exact mass)
Product IonsTo be determined through fragmentation analysis. For Carbomycin A ([M+H]⁺ = 842.45), significant product ions are observed at m/z 614 and 423.[6]
Collision EnergyTo be optimized for the specific instrument and compound.
Dwell TimeOptimized to ensure at least 12-15 data points across each chromatographic peak.

Table 2: Representative Performance Data for Macrolide Analysis

The following table summarizes typical validation parameters for the quantitative analysis of macrolide antibiotics in biological matrices, which can be used as a benchmark for method development for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD)< 1.0 µg/kg[4]
Limit of Quantification (LOQ)1.5 - 3.0 µg/kg
Linearity (r²)> 0.99
Accuracy (Recovery)80 - 110%[4]
Precision (RSD)< 15%

II. Experimental Protocols

A. Sample Preparation Protocol (from Biological Matrices like Milk or Tissue)

This protocol is a general guideline for the extraction of macrolide antibiotics from complex matrices.[3][4]

  • Homogenization: Homogenize 1-5 g of the tissue sample or take 1-5 mL of the liquid sample.

  • Extraction:

    • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of 0.2% metaphosphoric acid and methanol (B129727) (6:4 v/v)) to the homogenized sample.[3]

    • Vortex or shake vigorously for 10-15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elute the analytes with 5-10 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

B. LC-MS/MS Analysis Protocol
  • System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blanks, calibration standards, quality control samples, and the prepared unknown samples.

  • Injection: Inject the samples onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the precursor ion and at least two characteristic product ions for each analyte for confident identification and quantification.[4]

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a biological sample.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue, Milk) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Caption: General workflow for this compound analysis.

B. Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for protonated this compound ([M+H]⁺) based on the known fragmentation of Carbomycin A (Deltamycin A4) and other 16-membered macrolides. The fragmentation is typically initiated by the loss of the sugar moieties.

Proposed Fragmentation Pathway of this compound DeltamycinA1 This compound [M+H]⁺ Fragment1 Loss of Mycaminose and Mycarose moieties ProductIon1 Aglycone Fragment [M+H - sugars]⁺ DeltamycinA1->ProductIon1 - Sugars Fragment2 Further fragmentation of the macrocyclic ring ProductIon2 Characteristic Product Ions ProductIon1->ProductIon2 - H₂O, CO, etc.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation and Storage of Deltamycin A1 Stock Solutions

Introduction

This compound is a macrolide antibiotic with potential applications in research and drug development. Proper preparation and storage of stock solutions are crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results. This document provides a detailed guide to the preparation and storage of this compound stock solutions, including recommended solvents, storage conditions, and a protocol for stability assessment.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterInformationSource
Molecular Weight 799.90 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Toluene.[2][3]
Powder Storage Store at -20°C for up to 3 years.[1]
Stock Solution Storage Store in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. For frequent use, store at 4°C for up to one week.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound. The choice of solvent will depend on the experimental requirements. DMSO is a common solvent for in vitro studies, but its concentration should be carefully controlled as it can have biological effects.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Solvent Addition: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 125.01 µL of DMSO to 1 mg of this compound (Molecular Weight: 799.90 g/mol ).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution is prepared in a solvent other than DMSO (which has sterilizing properties), it can be sterilized by filtering through a 0.22 µm syringe filter compatible with the solvent used.[1]

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots in polypropylene tubes. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term use, a working aliquot can be stored at 4°C for up to one week.[1]

Protocol 2: Stability Assessment of this compound Stock Solution

This protocol provides a framework for assessing the stability of the prepared this compound stock solution over time using High-Performance Liquid Chromatography (HPLC). This is a proposed method based on established stability-indicating methods for other macrolide antibiotics.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Ammonium (B1175870) acetate (B1210297) or other suitable buffer components

  • Calibrated micropipettes and sterile tips

  • HPLC vials

Procedure:

  • Initial Analysis (Time 0):

    • Thaw a fresh aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards and a sample of the undiluted stock solution (appropriately diluted in mobile phase) into the HPLC system.

    • Develop a suitable HPLC method. Based on methods for similar macrolides, a mobile phase consisting of a mixture of acetonitrile and an ammonium acetate buffer at a slightly acidic to neutral pH, with UV detection around 210-230 nm, is a good starting point.[2] The flow rate would typically be around 1 mL/min.

    • Record the peak area and retention time of the this compound peak. The initial peak area represents 100% stability.

  • Sample Storage for Stability Study:

    • Store aliquots of the stock solution under the desired storage conditions to be tested (e.g., 4°C, -20°C, and -80°C).

    • Protect the samples from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare the sample for HPLC analysis in the same manner as the initial analysis.

    • Inject the sample into the HPLC and record the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) peak area.

    • A decrease in the main peak area and the appearance of new peaks may indicate degradation. The method is considered stability-indicating if degradation products are well-resolved from the parent peak.

Mandatory Visualizations

Deltamycin_A1_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Filter Sterilize (if not DMSO) vortex->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot Yes sterilize->aliquot No storage_long Long-Term Storage -80°C (<= 1 year) aliquot->storage_long storage_short Short-Term Storage 4°C (<= 1 week) aliquot->storage_short

Caption: Workflow for the preparation and storage of this compound stock solutions.

Solvent_Choice_Decision_Tree start Experiment Type? invitro In Vitro Cell-Based Assay start->invitro Cell-based invivo In Vivo Animal Study start->invivo Animal biochemical Biochemical Assay start->biochemical Biochemical solvent_dmso Use DMSO (Keep final concentration <0.5%) invitro->solvent_dmso solvent_formulation Use Biocompatible Formulation (e.g., with PEG, Tween) invivo->solvent_formulation biochemical->solvent_dmso solvent_buffer Use Aqueous Buffer (if soluble) biochemical->solvent_buffer

Caption: Decision tree for selecting an appropriate solvent for this compound.

References

Deltamycin A1 Formulation for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamycin A1 is a macrolide antibiotic with activity primarily against Gram-positive bacteria. As with many macrolides, its poor aqueous solubility presents a challenge for in vivo administration. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for research purposes. The information is compiled from publicly available data and general knowledge of macrolide antibiotic handling.

Disclaimer: The following protocols and formulations are intended for preclinical research purposes only and are not suitable for human or veterinary use. Researchers should independently validate these protocols for their specific experimental needs and animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing appropriate formulations.

PropertyValueSource
Molecular FormulaC39H61NO16[1][2]
Molecular Weight799.90 g/mol [1][2]
AppearanceSolid powder[3]
SolubilitySoluble in DMSO[3]

Table 1: Physicochemical Properties of this compound

In Vivo Formulation Strategies

The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of this compound in animal models. Based on its solubility profile, two primary formulation strategies are recommended: a solution for parenteral administration and a suspension for oral gavage.

Parenteral Formulation (Intravenous, Intraperitoneal, Subcutaneous)

For parenteral routes, a co-solvent system is necessary to achieve a clear, injectable solution. A commonly used vehicle for compounds soluble in DMSO is a multi-component system that enhances solubility and minimizes precipitation upon injection into the aqueous environment of the bloodstream.

Recommended Vehicle: A general-purpose formulation for many research compounds is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[1]

ComponentPercentageRole
DMSO5-10%Primary solvent
PEG30030-40%Co-solvent, viscosity enhancer
Tween-805%Surfactant, emulsifier
Saline or PBS45-60%Diluent, physiological buffer

Table 2: Recommended Parenteral Formulation for this compound

Oral Gavage Formulation

For oral administration, especially at higher doses, a uniform suspension is often the most practical approach. Carboxymethylcellulose sodium (CMC-Na) is a widely used suspending agent that increases the viscosity of the vehicle and prevents the rapid settling of the active compound.

Recommended Vehicle: 0.5% (w/v) CMC-Na in sterile water.[1]

Experimental Protocols

The following are detailed protocols for the preparation of this compound formulations for in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Protocol for Preparation of Parenteral Formulation

This protocol describes the preparation of a 10 mg/mL stock solution and a final injectable solution at a target concentration of 1 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical centrifuge tubes (e.g., 15 mL and 50 mL)

  • Sterile, disposable syringes and needles (including 0.22 µm syringe filters for sterilization if necessary)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution (10 mg/mL):

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution.

  • Prepare Final Injectable Solution (1 mg/mL):

    • In a new sterile conical tube, add the required volume of the 10 mg/mL this compound stock solution in DMSO.

    • Add PEG300 to the tube and vortex until the solution is homogeneous.

    • Add Tween-80 and vortex again to ensure complete mixing.

    • Slowly add the sterile saline or PBS dropwise while continuously vortexing to prevent precipitation.

    • Once all components are added, vortex the final solution for an additional 1-2 minutes to ensure homogeneity.

    • If necessary, the final solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents.

Storage: The stock solution in DMSO can be stored at -20°C for several months. The final injectable formulation should be prepared fresh on the day of the experiment.

Protocol for Preparation of Oral Gavage Formulation

This protocol describes the preparation of a 1 mg/mL suspension of this compound.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile, purified water

  • Sterile magnetic stir bar and stir plate

  • Sterile, conical centrifuge tubes (e.g., 50 mL)

  • Homogenizer (optional)

Procedure:

  • Prepare 0.5% CMC-Na Vehicle:

    • In a sterile beaker with a magnetic stir bar, add the required volume of sterile water.

    • Slowly sprinkle the CMC-Na powder onto the surface of the water while stirring continuously to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.

  • Prepare this compound Suspension (1 mg/mL):

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while vortexing or homogenizing to ensure a uniform suspension.

    • Visually inspect the suspension for any large aggregates. If present, continue to mix until a fine, homogeneous suspension is achieved.

Administration Note: Ensure the suspension is well-mixed immediately before each animal is dosed to guarantee uniform delivery of the compound.

Quantitative Data from In Vivo Studies

Note: Extensive searches of the public domain and scientific literature did not yield specific in vivo pharmacokinetic or efficacy data for this compound. The following tables are provided as templates for researchers to populate with their own experimental data.

Pharmacokinetic Parameters
ParameterRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
This compound IVe.g., 5[Insert Data][Insert Data][Insert Data][Insert Data]
This compound IPe.g., 10[Insert Data][Insert Data][Insert Data][Insert Data]
This compound SCe.g., 10[Insert Data][Insert Data][Insert Data][Insert Data]
This compound POe.g., 20[Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Template for Pharmacokinetic Parameters of this compound in an Animal Model (e.g., Mouse, Rat)

In Vivo Efficacy
Animal ModelPathogenRoute of AdministrationDosing RegimenEfficacy EndpointED50 (mg/kg)
e.g., Murine Sepsise.g., S. aureuse.g., IPe.g., BID for 3 dayse.g., Survival (%)[Insert Data]
e.g., Thigh Infectione.g., S. pyogenese.g., SCe.g., QD for 5 dayse.g., Log10 CFU reduction[Insert Data]

Table 4: Template for In Vivo Efficacy of this compound in Animal Models of Bacterial Infection

Visualizations

Experimental Workflow for In Vivo Formulation and Administration

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve sterilize Sterilize (if needed) dissolve->sterilize dose_calc Calculate Dose sterilize->dose_calc Prepared Formulation animal_model Select Animal Model animal_model->dose_calc administer Administer Formulation dose_calc->administer pk_study Pharmacokinetic Analysis administer->pk_study efficacy_study Efficacy Assessment administer->efficacy_study

Caption: Workflow for this compound formulation and in vivo testing.

General Mechanism of Action of Macrolide Antibiotics

G cluster_ribosome Bacterial Ribosome s50 50S Subunit exit_tunnel Nascent Peptide Exit Tunnel s50->exit_tunnel Forms part of s30 30S Subunit macrolide This compound (Macrolide) macrolide->s50 Binds to inhibition Inhibition macrolide->inhibition protein_syn Protein Synthesis exit_tunnel->protein_syn Essential for protein_syn->inhibition bacterial_death Bacteriostasis/ Bactericidal Effect inhibition->bacterial_death

Caption: Mechanism of action of macrolide antibiotics.

References

Application Notes and Protocols: Antibacterial Activity of Deltamycin A1 Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Deltamycin A1 is a macrolide antibiotic produced by Streptomyces deltae that has demonstrated activity against Gram-positive bacteria.[1][] Macrolide antibiotics are a class of protein synthesis inhibitors that target the bacterial ribosome. This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound against S. aureus, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation

The following tables present a template for the expected quantitative data from the described assays. Due to the limited availability of publicly accessible data for this compound, the values presented below are illustrative examples.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus

StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Vancomycin MIC (µg/mL)Vancomycin MBC (µg/mL)
S. aureus ATCC 29213 (MSSA)1212
S. aureus ATCC 43300 (MRSA)2412
Clinical Isolate 1 (MSSA)1414
Clinical Isolate 2 (MRSA)4>322>32

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
06.06.06.06.0
26.55.85.55.0
47.25.55.04.2
88.55.04.23.1
129.04.53.5<2.0
249.24.2<2.0<2.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC assay to determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), aspirate 100 µL of the suspension.

  • Plating: Spread the 100 µL suspension onto a TSA plate. Also, plate a sample from the growth control well after appropriate dilution to determine the initial inoculum count.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills S. aureus over time.

Materials:

  • This compound

  • Staphylococcus aureus strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • TSA plates

  • Sterile saline or PBS for dilutions

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Conditions: Prepare culture tubes with the bacterial suspension and this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the antibiotic.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C ± 2°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto TSA plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point for each concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, which blocks the elongation of the polypeptide chain.

macrolide_mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Peptide bond formation Protein_Synthesis_Blocked Protein Synthesis Blocked 50S->Protein_Synthesis_Blocked 30S 30S Subunit Deltamycin_A1 This compound Deltamycin_A1->50S Binds to exit tunnel mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Delivers amino acid

Caption: Mechanism of action of this compound.

Experimental Workflow for Antibacterial Activity Assays

The following diagram illustrates the sequential workflow for determining the MIC, MBC, and time-kill kinetics of this compound against S. aureus.

experimental_workflow Start Start Prepare_Inoculum Prepare S. aureus Inoculum Start->Prepare_Inoculum MIC_Assay MIC Assay (Broth Microdilution) Prepare_Inoculum->MIC_Assay Time_Kill_Assay Time-Kill Kinetics Assay Prepare_Inoculum->Time_Kill_Assay Read_MIC Determine MIC MIC_Assay->Read_MIC MBC_Assay MBC Assay (Subculturing) Read_MIC->MBC_Assay Read_MBC Determine MBC MBC_Assay->Read_MBC End End Read_MBC->End Analyze_Time_Kill Analyze Time-Kill Curves Time_Kill_Assay->Analyze_Time_Kill Analyze_Time_Kill->End

Caption: Workflow for antibacterial assays.

References

Troubleshooting & Optimization

Deltamycin A1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltamycin A1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a macrolide antibiotic.[1][][3] It is a white or slightly yellow crystalline powder.[4] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C39H61NO16[5][6]
Molecular Weight 799.90 g/mol [5][6]
Appearance Solid powder[6]
Solubility Soluble in DMSO, Methanol, Toluene[][6]
Storage (Powder) -20°C for long term (months to years)[6]
Storage (in Solvent) -80°C for up to 1 year[5]

Q2: I am having trouble dissolving this compound in my aqueous buffer for an experiment. What should I do?

This compound has poor solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.[6] For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[5]

Q3: What is the mechanism of action of this compound?

As a macrolide antibiotic, this compound inhibits bacterial protein synthesis.[7][8][9][10] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event blocks the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[7][10]

Deltamycin_A1_Mechanism_of_Action cluster_bacterium Bacterial Cell Deltamycin_A1 This compound Ribosome_50S 50S Ribosomal Subunit Deltamycin_A1->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.

Possible Causes and Solutions:

  • Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.

  • Solution 1: Optimize DMSO Concentration. Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%, to minimize solvent effects on your experiment. However, for poorly soluble compounds, a final DMSO concentration of up to 5% may be necessary. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Solution 2: Use Co-solvents and Surfactants. For challenging applications, consider using a formulation that includes co-solvents and surfactants. A suggested starting formulation for in vivo studies that can be adapted for in vitro use is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline/PBS Always prepare this formulation by adding and completely dissolving each component before adding the next.[5]

  • Solution 3: Sonication. After diluting the this compound stock solution, sonicate the final solution for a short period. This can help to break down small aggregates and improve dissolution.

  • Solution 4: Gentle Warming. Gently warming the solution (e.g., to 37°C) can increase the solubility of this compound. However, be cautious as prolonged exposure to heat can degrade the compound. The stability of this compound at various temperatures should be empirically determined.

Issue: Loss of this compound activity in aqueous solution over time.

Possible Causes and Solutions:

  • Solution 1: Prepare Fresh Solutions. The most reliable approach is to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

  • Solution 2: pH and Temperature Control. If solutions need to be stored for a short period, maintain them at a neutral pH (around 7.0-7.4) and at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Solution 3: Perform a Stability Study. To understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves exposing the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing its degradation over time.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Working Solution

This protocol provides a general method for preparing a working solution of this compound for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound powder required to prepare a 10 mM stock solution (Molecular Weight = 799.90 g/mol ).

    • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Serially dilute the stock solution in your sterile aqueous buffer to the desired final concentration.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 1%).

    • Vortex the working solution gently before use.

Deltamycin_A1_Solubilization_Workflow Start Start Weigh_Deltamycin Weigh this compound Powder Start->Weigh_Deltamycin Add_DMSO Add DMSO to create 10 mM Stock Solution Weigh_Deltamycin->Add_DMSO Vortex_Dissolve Vortex to Dissolve Add_DMSO->Vortex_Dissolve Store_Stock Store Stock at -80°C Vortex_Dissolve->Store_Stock Thaw_Aliquot Thaw Aliquot of Stock Store_Stock->Thaw_Aliquot Dilute_in_Aqueous Dilute in Aqueous Buffer to Final Concentration Thaw_Aliquot->Dilute_in_Aqueous Check_Precipitation Check for Precipitation Dilute_in_Aqueous->Check_Precipitation Use_in_Experiment Use in Experiment Check_Precipitation->Use_in_Experiment No Troubleshoot Troubleshoot Solubility (Sonication, Co-solvents) Check_Precipitation->Troubleshoot Yes Troubleshoot->Dilute_in_Aqueous

Caption: Workflow for preparing a solubilized this compound working solution.

Protocol 2: Forced Degradation Study for this compound in Aqueous Solution

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • HPLC system with a suitable column and detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Prepare this compound Solution: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to the this compound solution to adjust the pH to 1-2. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 1 M NaOH to the this compound solution to adjust the pH to 12-13. Incubate at room temperature.

    • Oxidative Degradation: Add 30% H₂O₂ to the this compound solution. Keep at room temperature.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each stress condition to determine the degradation kinetics.

Forced_Degradation_Workflow cluster_stress Start Prepare this compound in Aqueous Buffer Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid (HCl, heat) Stress_Conditions->Acid Base Base (NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (Heat) Stress_Conditions->Thermal Photolytic Photolytic (Light) Stress_Conditions->Photolytic Sample_Collection Collect Samples at Time Points Acid->Sample_Collection Base->Sample_Collection Oxidation->Sample_Collection Thermal->Sample_Collection Photolytic->Sample_Collection HPLC_Analysis Analyze by Stability-Indicating HPLC Sample_Collection->HPLC_Analysis Data_Analysis Determine Degradation Kinetics HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Improving the stability of Deltamycin A1 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of Deltamycin A1 in experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during their work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. For short-term use, stock solutions can be stored at 4°C for up to a week.[1]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: While specific degradation pathways for this compound are not extensively documented, macrolide antibiotics, in general, are susceptible to two primary degradation mechanisms in aqueous solutions:

  • Hydrolysis of the cladinose (B132029) sugar: This is a common degradation route for macrolides in acidic conditions.

  • Opening of the lactone ring: This can occur under both acidic and basic conditions, leading to a loss of biological activity.[2][3]

Q3: How does pH affect the stability of this compound in experimental buffers?

A3: The stability of macrolide antibiotics is significantly pH-dependent.[2][3][4][5] Generally, they are most stable in neutral to slightly alkaline conditions (pH 7-9). Acidic conditions (pH < 7) can lead to the hydrolysis of the glycosidic bond, while highly alkaline conditions (pH > 9) can promote the opening of the lactone ring. For instance, the related macrolide Tylosin (B1662201) shows maximum stability around pH 9.0.[4]

Q4: What is the impact of temperature on the stability of this compound?

A4: Increased temperature accelerates the degradation of macrolide antibiotics.[4][6][7][8] For example, studies on other macrolides have shown significant degradation at elevated temperatures. It is crucial to maintain low temperatures during storage and handling whenever possible. One study on various macrolides in milk showed that heat treatment at 60°C for 30 minutes resulted in a 13-21% loss of activity, which increased to 51-93% at 120°C for 20 minutes.[6]

Q5: Can I sterilize my buffer containing this compound by autoclaving?

A5: No, autoclaving is not recommended as the high temperatures will likely cause significant degradation of this compound.[6][7] To sterilize buffers containing this compound, it is best to first prepare and autoclave the buffer, allow it to cool to room temperature, and then add the antibiotic from a filter-sterilized stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. Low aqueous solubility of this compound. The concentration of the organic solvent from the stock solution is too high in the final buffer.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer. Consider using a co-solvent system, such as 10% DMSO, 40% PEG300, and 5% Tween-80 in saline/PBS, to improve solubility.[1] Always add the components sequentially and ensure dissolution at each step.[1]
Loss of biological activity in my experiment. Degradation of this compound due to improper pH of the buffer. Degradation due to elevated experimental temperature.Ensure the pH of your experimental buffer is in the optimal range for macrolide stability (typically pH 7-9).[4] If possible, conduct experiments at lower temperatures or minimize the time the compound is kept at higher temperatures. Prepare fresh working solutions for each experiment.
Inconsistent results between experiments. Instability of this compound in the prepared buffer over time. Repeated freeze-thaw cycles of the stock solution.Prepare fresh working solutions of this compound in your experimental buffer for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Unexpected peaks in HPLC analysis. Presence of degradation products.Review the pH and temperature conditions of your experiment and storage. Refer to the proposed degradation pathway to identify potential degradation products.[2][3]

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize stability data for other closely related macrolide antibiotics. This information can be used as a general guideline for handling this compound.

Table 1: Effect of pH on the Stability of Azithromycin (B1666446) in Aqueous Buffer at 37°C

pH% Degradation after 24 hoursMajor Degradation Product
6.0~15%Desosaminylazithromycin (hydrolysis of cladinose)[2][3]
7.2~5%Lactone ring opening products[2][3]

Table 2: Effect of Temperature on the Stability of Macrolides

MacrolideTemperatureDuration% InactivationReference
Erythromycin60°C30 min21%[6]
Spiramycin60°C30 min13%[6]
Tylosin120°C20 min51%[6]
Erythromycin120°C20 min93%[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out the required amount of this compound powder (Molecular Weight: 799.90 g/mol ).

    • Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.[1]

  • Working Solution Preparation (e.g., 10 µM in PBS, pH 7.4):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare the desired volume of Phosphate (B84403) Buffered Saline (PBS), pH 7.4, and filter-sterilize it using a 0.22 µm filter.

    • Add the appropriate volume of the 10 mM stock solution to the sterile PBS to reach the final concentration of 10 µM. It is recommended to add the stock solution dropwise while gently vortexing the buffer to prevent precipitation.

    • Use the working solution immediately or store it at 4°C for no longer than a few hours. For critical experiments, it is always best to prepare the working solution fresh.

Protocol 2: HPLC Method for Stability Analysis of this compound

This protocol is a general guideline and may require optimization for your specific equipment and experimental conditions.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A common mobile phase for macrolide analysis is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate buffer).

    • A representative mobile phase could be a mixture of acetonitrile and 0.1 M potassium phosphate buffer (pH 6.5) in a ratio of 40:60 (v/v).[9]

    • The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Detection wavelength: 210 nm[10][11]

    • Injection volume: 20 µL

  • Sample Preparation for Stability Study:

    • Prepare a working solution of this compound in the experimental buffer of interest at a known concentration (e.g., 100 µg/mL).

    • Incubate the solution under the desired conditions (e.g., different pH values or temperatures).

    • At specified time points, withdraw an aliquot of the sample.

    • If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Monitor the peak area of the intact this compound over time.

    • The percentage of this compound remaining can be calculated by comparing the peak area at each time point to the peak area at time zero.

    • The appearance of new peaks can indicate the formation of degradation products.

Visualizations

cluster_degradation Proposed Degradation Pathway of this compound Deltamycin_A1 This compound (Intact Macrolide) Hydrolysis_Product Hydrolysis Product (Loss of Cladinose Sugar) Deltamycin_A1->Hydrolysis_Product Acidic Conditions (e.g., pH < 7) Ring_Opening_Product Lactone Ring-Opened Product Deltamycin_A1->Ring_Opening_Product Acidic or Alkaline Conditions (e.g., pH < 7 or pH > 9)

Caption: Proposed degradation pathways for this compound in aqueous solutions.

Experimental Workflow for Stability Testing A Prepare this compound Working Solution in Buffer B Incubate at Desired Temperature and pH A->B C Withdraw Aliquots at Different Time Points B->C D Analyze by HPLC C->D E Quantify Remaining This compound D->E F Identify Degradation Products D->F

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for this compound Instability Start Inconsistent Results or Loss of Activity Observed Check_Precipitation Is there visible precipitation? Start->Check_Precipitation Check_pH Is the buffer pH between 7 and 9? Check_Precipitation->Check_pH No Solution_Solubility Improve solubility: - Use co-solvents - Adjust stock concentration Check_Precipitation->Solution_Solubility Yes Check_Temp Was the experiment conducted at elevated temperatures? Check_pH->Check_Temp Yes Solution_pH Adjust buffer pH to 7-9 Check_pH->Solution_pH No Check_Storage How were the stock and working solutions stored? Check_Temp->Check_Storage No Solution_Temp Minimize time at high temp or run at lower temp Check_Temp->Solution_Temp Yes Solution_Storage Prepare fresh solutions Aliquot stocks Check_Storage->Solution_Storage

Caption: Decision tree for troubleshooting this compound stability issues.

References

Identifying degradation products of Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers working with Deltamycin A1. The information is designed to help anticipate and address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of Potency or Activity - Hydrolysis: Exposure to acidic or basic conditions can cleave the glycosidic linkages or the lactone ring. - Oxidation: Reaction with atmospheric oxygen or oxidizing agents. - Photodegradation: Exposure to UV or visible light. - Thermal Degradation: Storage at elevated temperatures.- Maintain solutions at a neutral pH. Use buffered solutions where appropriate. - Store solutions and solid material under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of peroxides. - Protect samples from light by using amber vials or covering containers with aluminum foil. - Store this compound at the recommended temperature, typically -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Appearance of Unknown Peaks in Chromatography - Degradation: Formation of hydrolysis, oxidation, or photolysis products. - Contamination: Impurities from solvents, reagents, or sample handling.- Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to generate and identify potential degradation products. Use these as standards to identify unknown peaks. - Ensure the use of high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Run blank samples to identify any background contamination.
Poor Solubility - Incorrect Solvent: this compound has specific solubility characteristics. - Precipitation: Changes in pH or temperature of the solution.- this compound is generally soluble in methanol (B129727) and toluene. Refer to the manufacturer's instructions for appropriate solvents. - Ensure the pH of the solution is maintained within a stable range. Avoid drastic temperature changes that could lead to precipitation.
Inconsistent Experimental Results - Sample Instability: Degradation of this compound during the experiment. - Variability in Sample Preparation: Inconsistent handling and preparation of samples.- Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, validate their stability under the storage conditions. - Standardize all sample preparation steps, including solvent type, concentration, pH, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively published, based on its structure as a 16-membered macrolide antibiotic similar to carbomycin (B1668359) and leucomycin, the primary degradation pathways are expected to be:

  • Acid-catalyzed Hydrolysis: Cleavage of the glycosidic bonds linking the mycaminose (B1220238) and mycarose (B1676882) sugar moieties to the lactone ring. This results in the formation of the aglycone (the lactone ring without the sugars) and the individual sugars.

  • Base-catalyzed Hydrolysis: Saponification (hydrolysis) of the ester linkages, particularly the acetate (B1210297) group, and potentially opening of the lactone ring.

  • Oxidation: The double bonds within the lactone ring and other susceptible functional groups can be oxidized, leading to the formation of epoxides or other oxidation products.

Q2: How can I prevent the degradation of this compound during my experiments?

A2: To minimize degradation, it is crucial to control the experimental conditions:

  • pH Control: Work at or near neutral pH whenever possible. Use appropriate buffer systems to maintain a stable pH.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect your samples from light by using amber-colored reaction vessels or by wrapping them in aluminum foil.

  • Temperature Control: Maintain the recommended storage temperature and avoid exposing the compound to high temperatures during experiments unless required by the protocol.

Q3: What analytical techniques are suitable for identifying this compound degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful technique for separating and identifying degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.

Q4: Are the degradation products of this compound biologically active?

A4: The biological activity of this compound is intrinsically linked to its specific chemical structure. Degradation, which alters this structure, is likely to lead to a significant reduction or complete loss of its antibiotic activity. However, the potential toxicity of the degradation products should not be overlooked and may need to be assessed depending on the application.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the mixture at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to direct sunlight or a photostability chamber for a defined period (e.g., 7 days).

    • A control sample should be kept in the dark under the same conditions.

    • At appropriate time intervals, withdraw aliquots for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a controlled temperature (e.g., 70°C) for a defined period.

    • At appropriate time intervals, dissolve a portion of the solid in a suitable solvent for analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS) to identify the mass of the degradation products.

Visualizations

Deltamycin_A1_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Deltamycin_A1 This compound Aglycone Aglycone Deltamycin_A1->Aglycone Acidic/Basic Conditions Mycaminose Mycaminose Deltamycin_A1->Mycaminose Acidic/Basic Conditions Mycarose Mycarose Deltamycin_A1->Mycarose Acidic/Basic Conditions Oxidized_Products Oxidized Products (e.g., Epoxides) Deltamycin_A1_Ox This compound Deltamycin_A1_Ox->Oxidized_Products Oxidizing Agents

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidant, Light, Heat) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation Analysis LC-MS Analysis Sample_Preparation->Analysis Data_Processing Data Processing and Structure Elucidation Analysis->Data_Processing End End: Identified Degradation Products Data_Processing->End

Caption: Workflow for identifying degradation products.

Technical Support Center: Investigating Bacterial Resistance to Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying bacterial resistance to Deltamycin A1. As a macrolide antibiotic, this compound's efficacy can be compromised by mechanisms similar to those observed for other members of this class. This guide offers insights into these potential resistance pathways and practical advice for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic.[1][2][3] Like other macrolides, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action interferes with the translocation step of peptide chain elongation, ultimately halting bacterial growth.

Q2: What are the primary mechanisms of bacterial resistance to macrolide antibiotics like this compound?

While specific research on this compound resistance is limited, the primary mechanisms of resistance to macrolide antibiotics in Gram-positive bacteria are well-established and likely analogous. These include:

  • Target Site Modification: This is one of the most common resistance strategies.

    • Ribosomal RNA (rRNA) Methylation: The most widespread mechanism involves the enzymatic methylation of the 23S rRNA component of the 50S ribosomal subunit.[1][4][5][6][7] This is mediated by erythromycin (B1671065) ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., erm(A), erm(B), erm(C)).[1][5][6][7] This modification reduces the binding affinity of macrolides to the ribosome.[1][4]

    • Ribosomal Protein and rRNA Mutations: Mutations in the genes encoding ribosomal proteins (such as L4 and L22) or in the 23S rRNA itself can alter the antibiotic binding site, leading to resistance.[8][9][10][11]

  • Active Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.[1][4][5][10] The mef (macrolide efflux) genes, such as mef(A) and mef(E), are commonly associated with this mechanism.[1][12][13][14]

  • Drug Inactivation: Though less common for macrolides, some bacteria may produce enzymes that inactivate the antibiotic.[5] This can occur through enzymatic hydrolysis of the lactone ring or by phosphotransferases.[7]

Q3: What is the genetic basis for these resistance mechanisms?

Resistance to macrolides is often acquired through horizontal gene transfer of mobile genetic elements such as plasmids and transposons. These elements can carry erm or mef genes, allowing for the rapid spread of resistance among bacterial populations.[15] Resistance can also arise from spontaneous mutations in the bacterial chromosome, particularly in the genes encoding ribosomal components.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments on this compound resistance.

Problem Possible Causes Recommended Solutions
Inconsistent Minimum Inhibitory Concentration (MIC) Results 1. Inaccurate bacterial inoculum density.2. Degradation of this compound stock solution.3. Variation in incubation time or temperature.4. Contamination of bacterial culture.1. Standardize inoculum preparation using a spectrophotometer (e.g., to a 0.5 McFarland standard).2. Prepare fresh stock solutions of this compound and store them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles.3. Ensure consistent incubation conditions (time, temperature, and atmospheric conditions like CO2 levels if required) for all experiments.[16]4. Perform a purity check of the bacterial culture by plating on appropriate agar (B569324) and examining for uniform colony morphology.
No Growth of Control Strain in Susceptibility Assay 1. Non-viable bacterial stock.2. Incorrect growth medium or incubation conditions.3. Error in inoculum preparation.1. Use a fresh, viable culture of the control strain.2. Verify that the correct medium and incubation conditions recommended for the specific control strain are being used.3. Re-prepare the inoculum, ensuring the correct density.
Unexpected Resistance in a Susceptible Strain 1. Contamination of the bacterial culture with a resistant strain.2. Spontaneous mutation leading to resistance.3. Experimental error (e.g., incorrect antibiotic concentration).1. Re-streak the culture from the original stock to ensure purity.2. Sequence the 23S rRNA gene and relevant ribosomal protein genes (L4, L22) to check for mutations.[8][9]3. Verify the concentration of the this compound stock solution and the dilutions used in the assay.
Failure to Amplify erm or mef Genes by PCR 1. Inefficient DNA extraction.2. PCR inhibitors present in the DNA sample.3. Incorrect primer sequences or annealing temperature.4. The resistance mechanism is not mediated by erm or mef genes.1. Use a validated DNA extraction kit and assess DNA quality and quantity using spectrophotometry or gel electrophoresis.2. Purify the DNA sample to remove potential inhibitors.3. Verify primer sequences and optimize the PCR annealing temperature using a gradient PCR.4. Investigate other resistance mechanisms, such as mutations in the 23S rRNA or ribosomal protein genes, by sequencing.[8][9]

Quantitative Data Summary

The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for macrolide-resistant Gram-positive bacteria, which can serve as a reference for interpreting this compound susceptibility data.

Resistance MechanismAssociated GenesTypical Erythromycin MIC (µg/mL)Phenotype
Target Modification (Methylation) erm(A), erm(B), erm(C)> 64High-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype)[8]
Efflux Pump mef(A), mef(E)1 - 32Low to moderate-level resistance to 14- and 15-membered macrolides (M phenotype)[1][12][17]
Target Modification (Mutation) 23S rRNA, L4, L22 mutationsVariable (can be high)Resistance to macrolides, may also affect ketolides[8]

Key Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB), potentially supplemented for fastidious organisms.[18]

  • 96-well microtiter plates.

  • This compound stock solution.

  • Bacterial culture in logarithmic growth phase.

  • Spectrophotometer.

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension and inoculate each well to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.[16]

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[19][20]

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Paper disks impregnated with a known concentration of this compound.

  • Bacterial culture adjusted to a 0.5 McFarland standard.

  • Sterile cotton swabs.

Procedure:

  • Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate.

  • Aseptically place the this compound-impregnated disk onto the surface of the agar.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Measure the diameter of the zone of growth inhibition around the disk in millimeters.

  • Interpret the results (susceptible, intermediate, or resistant) based on established breakpoints.[21]

PCR for Detection of Resistance Genes (erm and mef)

This protocol outlines the general steps for detecting the presence of common macrolide resistance genes.

Materials:

  • Bacterial DNA extract.

  • Primers specific for erm and mef gene families.

  • Taq DNA polymerase and dNTPs.

  • Thermocycler.

  • Agarose (B213101) gel electrophoresis equipment.

Procedure:

  • Perform PCR using the extracted bacterial DNA as a template and specific primers for the target resistance genes.

  • Use appropriate positive and negative controls.

  • Analyze the PCR products by agarose gel electrophoresis.

  • The presence of a band of the expected size indicates the presence of the resistance gene.

Visualizations

Caption: Overview of bacterial resistance mechanisms to this compound.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in a 96-well plate C Inoculate wells with standardized bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

TroubleshootingLogic cluster_checks Initial Checks cluster_culture_checks Culture Integrity cluster_solutions Solutions Start Inconsistent MIC Results Inoculum Check Inoculum Density Start->Inoculum Antibiotic Check Antibiotic Stock Start->Antibiotic Incubation Check Incubation Conditions Start->Incubation Standardize Standardize Protocols Inoculum->Standardize Antibiotic->Standardize Incubation->Standardize Purity Verify Culture Purity Contamination Test for Contamination Purity->Contamination If still inconsistent Replate Re-streak from Stock Contamination->Replate Standardize->Purity

References

Troubleshooting inconsistent results in Deltamycin A1 MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays of Deltamycin A1. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain.[3][4]

Q2: Which bacterial species is this compound active against?

This compound is primarily active against Gram-positive bacteria.[5][6]

Q3: I am observing inconsistent MIC results between replicates. What are the common causes?

Inconsistent MIC results can stem from several factors, including:

  • Inoculum Preparation: Variation in the final inoculum concentration is a frequent source of variability. It is crucial to standardize the inoculum to a 0.5 McFarland standard and ensure proper dilution to achieve the target colony-forming units (CFU) per milliliter in the final assay volume.[3][7]

  • Media Composition: The type and consistency of the growth medium can influence bacterial growth and the activity of the antibiotic.[7]

  • Incubation Conditions: Deviations in incubation time and temperature can lead to varied results.[7]

  • Pipetting Errors: Inaccurate serial dilutions or dispensing of the inoculum can significantly impact the final MIC value.

  • Operator Variability: Subjectivity in visually determining the MIC endpoint can introduce inconsistency.

Q4: How should I prepare the this compound stock solution?

It is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock should then be serially diluted in the appropriate broth medium to achieve the desired final concentrations for the assay. Ensure the final concentration of the solvent in the assay wells is minimal and does not affect bacterial growth.

Q5: What quality control (QC) strains should I use for my this compound MIC assays?

Standard QC strains for Gram-positive bacteria, such as Staphylococcus aureus ATCC® 29213™ and Streptococcus pneumoniae ATCC® 49619™, are recommended to validate the accuracy and reproducibility of your MIC assay.

Troubleshooting Guide: Inconsistent this compound MIC Results

This guide provides a systematic approach to troubleshooting inconsistent results in your this compound MIC assays.

Problem: High Variability in MIC Values Across Replicates
Potential Cause Recommended Action
Inaccurate Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. Prepare fresh inoculum for each experiment and use it within a specified timeframe to maintain viability.[3]
Improper Serial Dilutions Use calibrated pipettes and change tips for each dilution step to avoid carryover. Prepare a fresh dilution series for each assay.
Inconsistent Plate Reading Have the same trained individual read all plates. If available, use a microplate reader for a more objective measurement of bacterial growth.
Edge Effects in Microtiter Plates To minimize evaporation from wells on the plate edges, fill the outer wells with sterile water or broth and do not use them for experimental samples.
Problem: No Bacterial Growth in Control Wells
Potential Cause Recommended Action
Non-viable Inoculum Use a fresh bacterial culture (e.g., an 18-24 hour plate) to prepare the inoculum.[3]
Inappropriate Growth Medium Confirm that the chosen medium supports the robust growth of the test organism.
Residual Contaminants in Plate Use sterile, high-quality microtiter plates.
Problem: Growth in All Wells, Including High Antibiotic Concentrations
Potential Cause Recommended Action
Bacterial Resistance Confirm the identity and expected susceptibility profile of your bacterial strain.
Inactive this compound Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution to maintain its potency.
Contamination of Culture Streak the inoculum on an appropriate agar (B569324) plate to check for purity.

Data Presentation

Table 1: Example MIC Ranges of this compound Against Common Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus0.520.125 - 8
Streptococcus pneumoniae0.2510.06 - 4
Streptococcus pyogenes0.1250.50.03 - 2

Table 2: Example Quality Control (QC) Ranges for this compound MIC Assays

QC StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.25 - 1
Streptococcus pneumoniae ATCC® 49619™0.125 - 0.5

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in 100% DMSO to a final concentration of 10 mg/mL. c. Store the stock solution in small aliquots at -20°C or lower.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

3. Preparation of Microtiter Plates: a. Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL. b. The typical concentration range to test is 0.03 to 32 µg/mL.

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. b. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

macrolide_mechanism cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit ribosome 70S Ribosome protein Polypeptide Chain (Protein) ribosome->protein Protein Elongation (Normal) no_protein No Protein Synthesis ribosome->no_protein Protein Synthesis Inhibited mrna mRNA mrna->ribosome Translation Initiation P_site P-site P_site->protein Blocks Exit Tunnel A_site A-site deltamycin This compound deltamycin->P_site Binds to 50S subunit near peptidyl transferase center

Caption: Mechanism of action of this compound, a macrolide antibiotic.

troubleshooting_workflow start Inconsistent MIC Results Observed qc_check Are QC strain MICs within range? start->qc_check systemic_issue Systemic Issue Likely qc_check->systemic_issue No isolate_issue Isolate-Specific Issue Likely qc_check->isolate_issue Yes check_protocol Review Entire Protocol: - Reagent Preparation - Media Quality - Incubation Conditions systemic_issue->check_protocol check_isolate Investigate Test Isolate: - Check for culture purity - Confirm bacterial identity isolate_issue->check_isolate repeat_assay Repeat Assay with Fresh Reagents and QC Strains check_protocol->repeat_assay check_isolate->repeat_assay

References

Technical Support Center: Enhancing Deltamycin A1 Yield from Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Deltamycin A1 from Streptomyces cultures. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during this compound fermentation, offering potential causes and actionable solutions.

Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is low or absent. What are the possible causes and solutions?

Possible Causes:

  • Suboptimal Fermentation Medium: The composition of the culture medium may not be conducive to secondary metabolite production, even if it supports vegetative growth.

  • Incorrect Fermentation Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth. Harvesting too early can result in low yields.

  • Repression of Biosynthetic Genes: Certain nutrients, particularly readily metabolizable carbon and nitrogen sources, can repress the genes responsible for this compound biosynthesis.

  • Suboptimal pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting antibiotic production.

  • Inadequate Aeration: Oxygen is crucial for the growth of Streptomyces and the biosynthesis of many antibiotics.

Solutions:

  • Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For macrolide production, slowly metabolized carbon sources like starches and oils are often preferred over glucose. Complex nitrogen sources such as soybean meal, peptone, and yeast extract can also enhance production.

  • Time Course Analysis: Perform a time-course study to determine the optimal harvest time. Monitor both biomass and this compound concentration throughout the fermentation process.

  • Nutrient Feeding Strategies: Implement a fed-batch culture strategy to maintain low concentrations of rapidly metabolized nutrients, thus avoiding catabolite repression.

  • pH Control: Monitor and control the pH of the culture throughout the fermentation. The optimal pH for secondary metabolite production in Streptomyces is often near neutral (pH 7.0-8.0).

  • Improve Aeration: Increase the agitation speed in shake flask cultures or the aeration rate in a fermenter to ensure sufficient dissolved oxygen.

Q2: I am observing significant batch-to-batch variability in this compound yield. How can I improve consistency?

Possible Causes:

  • Inoculum Inconsistency: The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.

  • Genetic Instability: High-producing Streptomyces strains can sometimes be genetically unstable, leading to a loss of productivity over successive generations.

  • Variability in Raw Materials: Complex media components (e.g., soybean meal, yeast extract) can vary in composition between batches, affecting fermentation performance.

Solutions:

  • Standardize Inoculum Preparation: Develop a standardized protocol for inoculum preparation, including the age of the seed culture and the inoculum size (typically 5-10% v/v).

  • Strain Maintenance and Revival: Maintain a stock of the high-producing strain as spore suspensions or mycelial fragments at -80°C. Periodically re-streak the culture to select for high-producing colonies.

  • Quality Control of Media Components: Whenever possible, use defined or semi-defined media to reduce variability. If using complex components, source them from a reliable supplier and consider pre-screening different batches.

Q3: My this compound production starts well but then plateaus or declines prematurely. What could be the reason?

Possible Causes:

  • Nutrient Limitation: Essential nutrients for this compound biosynthesis may become depleted during the fermentation.

  • Product Inhibition: High concentrations of this compound or other metabolic byproducts may inhibit further production or be toxic to the cells.

  • pH Shift: Metabolic activity can cause significant shifts in the pH of the medium, moving it away from the optimal range for production.

Solutions:

  • Fed-Batch Fermentation: Implement a feeding strategy to replenish limiting nutrients during the production phase.

  • In Situ Product Removal: Consider using techniques like resin adsorption to remove this compound from the culture broth as it is produced, thereby alleviating product inhibition.

  • Buffered Media and pH Control: Use a well-buffered fermentation medium or implement automated pH control in a fermenter to maintain the optimal pH for an extended period.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound yield.

Q1: What is a good starting point for a this compound fermentation medium?

While the exact optimal medium needs to be determined experimentally for a specific strain, a good starting point for macrolide production in Streptomyces is an organic complex medium. Based on literature for similar macrolides, a baseline medium can be formulated.

Baseline Fermentation Medium for this compound Production

Component Concentration (g/L)
Soluble Starch 20
Soybean Meal 10
Yeast Extract 5
K2HPO4 1
MgSO4·7H2O 0.5
CaCO3 2

| Trace Elements Solution | 1 mL/L |

Initial pH should be adjusted to 7.0-7.2 before sterilization.

Q2: What are the optimal physical parameters for this compound fermentation?

The optimal physical parameters are strain-dependent but generally fall within a specific range for Streptomyces.

General Fermentation Parameters for Streptomyces

Parameter Optimal Range
Temperature 28-32°C
pH 7.0-8.0
Agitation 150-250 rpm (shake flask)

| Incubation Time | 5-10 days |

Q3: How can metabolic engineering be used to increase this compound yield?

Metabolic engineering offers powerful strategies to enhance antibiotic production.

Metabolic Engineering Strategies for Macrolide Production

Strategy Description
Overexpression of Pathway-Specific Activators Identify and overexpress positive regulatory genes within the this compound biosynthetic gene cluster.
Deletion of Repressors Knock out negative regulatory genes that suppress the expression of the this compound gene cluster.
Enhancing Precursor Supply Overexpress genes involved in the synthesis of precursor molecules (e.g., propionyl-CoA, methylmalonyl-CoA) required for this compound biosynthesis.

| Heterologous Gene Expression | Introduce and express genes from other organisms that can boost secondary metabolism. For example, co-expressing adpA (a global regulator) and metK (S-adenosylmethionine synthetase) has been shown to increase macrolide production.[1][2] |

Q4: Are there any known signaling pathways that regulate macrolide biosynthesis in Streptomyces?

Yes, several signaling pathways are known to influence antibiotic production in Streptomyces. While specific pathways for this compound are not extensively documented, general macrolide biosynthesis is influenced by:

  • Two-Component Systems: These systems perceive environmental signals and translate them into a cellular response, often involving the regulation of secondary metabolism.

  • Gamma-Butyrolactone (GBL) Signaling: GBLs are small, diffusible molecules that can act as quorum-sensing signals to coordinate antibiotic production in a population-dependent manner.

  • Global Regulatory Networks: Genes like adpA are part of complex regulatory networks that control both morphological differentiation and antibiotic biosynthesis.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

This protocol allows for the systematic evaluation of individual medium components to determine their optimal concentration.

  • Prepare a baseline fermentation medium.

  • Vary one component at a time while keeping others constant. For example, to optimize the carbon source, prepare flasks with different carbon sources (e.g., glucose, starch, glycerol) at the same concentration.

  • Inoculate the flasks with a standardized seed culture of Streptomyces halstedii subsp. deltae.

  • Incubate under standard fermentation conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7 days).

  • Harvest the cultures and extract this compound.

  • Quantify the this compound yield using a suitable analytical method (e.g., HPLC).

  • Plot the yield against the concentration of the varied component to determine the optimum.

  • Repeat for all other medium components.

Protocol 2: Quantification of this compound using HPLC

  • Sample Preparation:

    • Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an organic solvent such as ethyl acetate.

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a pure standard of this compound.

    • Compare the peak area of the sample to the standard curve to determine the concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Streptomyces Strain (High Producer) Inoculum Inoculum Preparation Strain->Inoculum Fermentation Shake Flask / Fermenter (Optimized Medium) Inoculum->Fermentation Extraction This compound Extraction Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification Data Data Analysis & Yield Calculation Quantification->Data

Caption: A generalized workflow for this compound production and analysis.

Troubleshooting_Logic cluster_growth_issues cluster_production_issues Start Low this compound Yield Growth Is Biomass High? Start->Growth Inoculum Check Inoculum (Age, Size) Growth->Inoculum No Medium_Growth Optimize Growth Medium (Nutrients, pH) Growth->Medium_Growth No Time Optimize Harvest Time (Time Course Study) Growth->Time Yes Repression Address Catabolite Repression (Fed-batch) Time->Repression Aeration Improve Aeration (Agitation, Airflow) Repression->Aeration

Caption: A decision tree for troubleshooting low this compound yield.

Signaling_Pathway Signal Environmental Signal (e.g., Nutrient Limitation) TCS Two-Component System Signal->TCS Global_Regulator Global Regulator (e.g., AdpA) TCS->Global_Regulator CSR Cluster-Situated Regulator (CSR) Global_Regulator->CSR + Biosynthesis This compound Biosynthesis CSR->Biosynthesis +

References

Purification challenges of Deltamycin A1 from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Deltamycin A1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the extraction and purification of this compound from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which antibiotic family does it belong?

This compound is a macrolide antibiotic.[1][2][3][4] Macrolides are a class of drugs used to manage and treat various bacterial infections and are known for their complex structures.[5]

Q2: What are the initial steps in recovering this compound from the fermentation broth?

The initial recovery of extracellular antibiotics like this compound involves separating the microbial cells (mycelia) from the liquid growth medium.[6][7] This is typically achieved through centrifugation or filtration.[7][8][9] Following cell removal, the clarified broth undergoes extraction to isolate the antibiotic.[10]

Q3: Which extraction methods are commonly used for macrolide antibiotics like this compound?

Solvent extraction is a primary method for isolating oil-soluble antibiotics such as macrolides.[11] Organic solvents like chloroform, butyl acetate (B1210297), or ethyl acetate are used to selectively dissolve the antibiotic from the fermentation broth.[11][12][13][14] The choice of solvent is critical and depends on the specific properties of the this compound molecule.[15][16]

Q4: What are the common challenges in purifying this compound?

Purification of macrolides from fermentation broth often faces several challenges:

  • Presence of structurally similar analogues: Fermentation can produce several related deltamycin compounds (e.g., A2, A3, A4), making separation difficult.[3][12]

  • Complex mixture of impurities: The broth contains a wide range of other metabolites, proteins, pigments, and media components that need to be removed.[7][8][10]

  • Product stability: Macrolides can be sensitive to pH and temperature, requiring careful control of conditions to prevent degradation during purification.[16][17]

  • Low concentration: The concentration of the target antibiotic in the broth can be low, necessitating efficient concentration steps.[7][8]

Q5: What chromatographic techniques are effective for this compound purification?

Several chromatographic techniques are employed for the high-resolution purification of macrolide antibiotics:

  • Silica (B1680970) Gel Chromatography: This has been historically used for the isolation of deltamycins.[18]

  • Counter-Current Chromatography (CCC): This is a powerful liquid-liquid chromatographic technique for separating structurally similar compounds and has been successfully used for purifying macrolides like erythromycin (B1671065) A.[12][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for analytical assessment of purity but can also be used for preparative separation.[19]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield after initial solvent extraction 1. Incorrect solvent choice or polarity.2. Suboptimal pH during extraction.3. Inefficient phase separation.1. Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, butyl acetate).[14]2. Adjust the pH of the broth to ensure this compound is in a non-ionized form, enhancing its solubility in the organic solvent.[16]3. Use centrifugation to improve the separation of aqueous and organic phases.
Co-extraction of impurities 1. The chosen solvent has low selectivity.2. Presence of pigments and other lipophilic compounds in the broth.1. Perform a back-extraction step: transfer the antibiotic from the organic solvent to an aqueous phase at a different pH, leaving some impurities behind.[12]2. Treat the crude extract with activated carbon to remove pigments.[20]3. Consider a multi-step extraction with different solvents.
Poor separation of this compound from its analogues during chromatography 1. Insufficient resolution of the chromatographic method.2. Inappropriate stationary or mobile phase.1. For silica gel chromatography, optimize the solvent system gradient.2. For Counter-Current Chromatography, carefully select the two-phase solvent system to achieve optimal partition coefficients (K values) for the different deltamycins.[19]3. Increase the column length or use a stationary phase with a smaller particle size in HPLC.
Degradation of this compound during purification 1. Exposure to extreme pH or high temperatures.[16][17]2. Enzymatic degradation from residual cellular components.1. Maintain a controlled temperature (e.g., 0-40°C) and pH throughout the process.[17]2. Ensure complete removal of cells and consider adding protease inhibitors after cell lysis if applicable.[6]
Product precipitates during solvent evaporation 1. Low solubility of the purified this compound in the final solvent.2. Over-concentration of the solution.1. Perform a solvent exchange into a solvent in which this compound is more soluble before final concentration.2. Avoid complete dryness during evaporation; instead, concentrate to a small volume and proceed to crystallization.
Final product has low purity 1. Incomplete removal of impurities in early steps.2. Inefficient final purification step (e.g., crystallization).1. Introduce additional purification steps such as a second chromatographic separation with a different selectivity.2. Re-crystallize the final product from a suitable solvent system. Multiple recrystallizations may be necessary.[17]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth
  • Preparation: After fermentation, remove the microbial biomass from the broth by centrifugation at 6000 rpm for 10 minutes or by filtration.[11]

  • pH Adjustment: Adjust the pH of the clarified broth to the optimal level for this compound extraction (typically slightly alkaline for basic macrolides to ensure they are in their free base form).

  • Extraction:

    • Transfer the pH-adjusted broth to a separation funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

    • Shake vigorously for 5-10 minutes to ensure thorough mixing.

    • Allow the phases to separate.

    • Collect the organic phase containing the extracted this compound.

  • Repeat: Repeat the extraction process on the aqueous phase 2-3 times with fresh solvent to maximize the yield.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase solvent.

  • Sample Loading: Dissolve the concentrated crude extract from the solvent extraction step in a minimal amount of the mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). A common solvent system for macrolides is a mixture of n-hexane and ethyl acetate, with an increasing proportion of ethyl acetate.[19]

    • Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizing the Purification Workflow

Below are diagrams illustrating the key processes in this compound purification.

Purification_Workflow fermentation Fermentation Broth separation Cell Separation (Centrifugation/Filtration) fermentation->separation extraction Solvent Extraction separation->extraction Clarified Broth biomass Cell Biomass (Waste) separation->biomass concentration Concentration (Rotary Evaporation) extraction->concentration Crude Extract spent_broth Spent Broth (Waste) extraction->spent_broth chromatography Chromatographic Purification (e.g., Silica Gel or CCC) concentration->chromatography crystallization Crystallization & Drying chromatography->crystallization Purified Fractions impurities Impurities chromatography->impurities final_product Pure this compound crystallization->final_product

Caption: General workflow for this compound purification.

Troubleshooting_Logic start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Start Purification check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_extraction Optimize Extraction: - pH - Solvent check_yield->optimize_extraction Yes optimize_chroma Optimize Chromatography: - New Solvent System - Different Column check_purity->optimize_chroma Yes success Successful Purification check_purity->success No optimize_extraction->start Re-run add_step Add Purification Step (e.g., Back-extraction) optimize_chroma->add_step add_step->start Re-run

Caption: Troubleshooting logic for low yield or purity issues.

References

Validation & Comparative

Validating the In Vitro Antibacterial Effect of Deltamycin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro antibacterial efficacy of Deltamycin A1, a 16-membered macrolide antibiotic. While specific minimum inhibitory concentration (MIC) data for this compound against key bacterial pathogens is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols necessary for its determination and presents a comparative analysis with established macrolide antibiotics.

Comparative Antibacterial Activity

This compound is known to be active against Gram-positive bacteria.[1] To objectively assess its potency, its in vitro activity should be compared against clinically relevant Gram-positive pathogens, such as Staphylococcus aureus and Streptococcus pneumoniae. The following table presents typical MIC ranges for commonly used macrolide antibiotics against these bacteria, offering a benchmark for evaluating the performance of this compound. The data is compiled from various in vitro studies.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Erythromycin Staphylococcus aureus0.5>2
Streptococcus pneumoniae0.060.125
Clarithromycin Staphylococcus aureus0.12>2
Streptococcus pneumoniae0.060.125
Azithromycin Staphylococcus aureus1>4
Streptococcus pneumoniae0.1250.25
This compound Staphylococcus aureusData not availableData not available
Streptococcus pneumoniaeData not availableData not available

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

To determine the in vitro antibacterial effect of this compound and enable direct comparison with other antibiotics, standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be employed. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619) and clinical isolates of interest.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood is recommended.
  • Antibiotics: this compound and comparator antibiotics (e.g., erythromycin, clarithromycin, azithromycin) in powdered form.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from a fresh agar (B569324) plate (18-24 hours growth).
  • Suspend the colonies in a sterile saline solution or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare stock solutions of each antibiotic in a suitable solvent.
  • Perform serial two-fold dilutions of each antibiotic in the appropriate broth within the 96-well plates to achieve a range of concentrations. A typical range for macrolides might be 0.015 to 128 µg/mL.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation should be in an atmosphere of 5% CO₂.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[2]

Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Bacterial Colony Selection B Inoculum Preparation (0.5 McFarland) A->B E Inoculation of Microtiter Plate B->E C Antibiotic Stock Solution D Serial Dilution of This compound C->D D->E F Incubation (16-20h, 35°C) E->F G Visual Inspection for Bacterial Growth F->G H MIC Determination G->H

Experimental workflow for MIC determination.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a 16-membered macrolide antibiotic, is presumed to share the same mechanism of action as other macrolides.[3][4][5] This involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7][8]

Macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit, thereby blocking the elongation of the polypeptide chain.[9] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[8] The binding site is located within the 23S rRNA component of the 50S subunit.[5]

The following diagram illustrates the general mechanism of action for 16-membered macrolide antibiotics like this compound.

Mechanism of macrolide antibacterial action.

References

Synergistic Antimicrobial Effects: A Comparative Guide to Deltamycin A1 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies to enhance antimicrobial efficacy and overcome resistance mechanisms. This guide explores the synergistic potential of Deltamycin A1, a macrolide antibiotic, in combination with other antibiotic classes. Due to the limited availability of published data on this compound combination studies, this document will use the well-documented synergistic interaction between azithromycin (B1666446) (a macrolide) and ciprofloxacin (B1669076) (a fluoroquinolone) against Pseudomonas aeruginosa as a representative example to illustrate the principles and methodologies of assessing antibiotic synergy.

Quantitative Analysis of Synergistic Effects

The synergistic effect of antibiotic combinations is commonly quantified using the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤ 0.5.

Table 1: Synergistic Activity of Azithromycin and Ciprofloxacin against Pseudomonas aeruginosa [1][2][3]

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Azithromycin256-< 0.5Synergy
Ciprofloxacin0.5-

Note: The specific MICs of the combined agents leading to the FIC index of <0.5 were not detailed in the source material, but the study concluded a synergistic interaction based on this index.

Experimental Protocols

Accurate assessment of antibiotic synergy relies on standardized and detailed experimental protocols. The two primary methods used are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Curve Assay Protocol

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized starting inoculum (e.g., ~5 x 10^5 CFU/mL) in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and combination.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows

Understanding the experimental process is crucial for interpreting the results. The following diagram illustrates the workflow for assessing antibiotic synergy.

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_checkerboard_steps Checkerboard Methodology cluster_timekill_steps Time-Kill Methodology cluster_analysis Data Analysis & Interpretation start Start: Select Antibiotics and Bacterial Strain prep_abx Prepare Antibiotic Stock Solutions start->prep_abx prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum checkerboard Checkerboard Assay prep_abx->checkerboard time_kill Time-Kill Curve Assay prep_abx->time_kill prep_inoculum->checkerboard prep_inoculum->time_kill serial_dilution Serial Dilution in 96-well Plate checkerboard->serial_dilution exposure Expose Bacteria to Antibiotics time_kill->exposure inoculation_cb Inoculation serial_dilution->inoculation_cb incubation_cb Incubation inoculation_cb->incubation_cb read_mic Determine MICs incubation_cb->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret_fic Interpret FIC Index (Synergy, Additive, Antagonism) calc_fic->interpret_fic sampling Time-course Sampling exposure->sampling plating Serial Dilution and Plating sampling->plating counting Colony Counting (CFU/mL) plating->counting plot_curves Plot Time-Kill Curves counting->plot_curves interpret_tk Interpret Time-Kill Curves (Synergistic Killing) plot_curves->interpret_tk conclusion Conclusion on Synergistic Effect interpret_fic->conclusion interpret_tk->conclusion

Caption: Workflow for assessing antibiotic synergy using checkerboard and time-kill assays.

Conclusion

While specific data on the synergistic effects of this compound are not yet widely available, the principles of antibiotic synergy testing are well-established. The combination of the macrolide azithromycin with the fluoroquinolone ciprofloxacin demonstrates a clear synergistic effect against Pseudomonas aeruginosa, highlighting the potential for such combination therapies. Researchers are encouraged to apply the standardized checkerboard and time-kill curve methodologies to investigate the synergistic potential of this compound with other antibiotic classes. Such studies are crucial for the development of novel and effective treatment strategies to combat the growing threat of antimicrobial resistance.

References

Deltamycin A1: An In Vivo Efficacy Comparison with Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo performance of macrolide antibiotics, with a focus on available data for Deltamycin A1 and its analogs compared to commonly used macrolides.

Executive Summary

This compound is a 16-membered macrolide antibiotic with established activity against Gram-positive bacteria. However, a thorough review of published literature reveals a significant lack of publicly available in vivo efficacy data for this compound. Its structural analog, carbomycin (B1668359) A (also known as Deltamycin A4), also has limited available in vivo data in modern standardized infection models. This guide, therefore, provides a comparative overview of the in vivo efficacy of widely used 14- and 15-membered macrolides—erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446)—to offer a relevant benchmark for the potential performance of this compound. The data presented is sourced from murine infection models, primarily against Staphylococcus aureus and Streptococcus pneumoniae.

In Vivo Efficacy of Macrolides: A Comparative Summary

The following table summarizes the in vivo efficacy of erythromycin, clarithromycin, and azithromycin in mouse models of bacterial infection. Due to the absence of specific in vivo data for this compound and carbomycin A in comparable models, these compounds are not included in the quantitative comparison.

Antibiotic Animal Model Pathogen Key Efficacy Metric(s) Dosage Regimen Reference
Erythromycin Normal and Granulocytopenic MiceStaphylococcus aureusIn normal mice, erythromycin was 2.20 times more potent than clindamycin (B1669177) based on dosage.Not specified[1]
Erythromycin Mouse Peritonitis ModelStreptococcus pneumoniaePD50 values were determined, but specific values are not provided in the abstract.Subcutaneous and intraperitoneal administration[2]
Clarithromycin Mouse Infection ModelsStaphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniaeEffective when administered once, twice, or three times a day, with no significant difference in mortality between regimens. Once-daily clarithromycin was more effective than three-times-daily erythromycin against S. aureus.18 mg/kg[3]
Clarithromycin Mouse Pneumonia ModelStreptococcus pneumoniaeAfter two days of treatment, survival rates were 100% for clarithromycin (50 mg/kg) and its 14-OH metabolite, compared to 53% for erythromycin (50 mg/kg).50 mg/kg and 25 mg/kg (metabolite), subcutaneously, twice daily[4]
Azithromycin Mouse Pneumonia ModelMethicillin-Resistant Staphylococcus aureus (MRSA)Significantly longer survival and fewer bacteria in the lungs 24h post-infection compared to untreated group. At 168h, survival was 46.7%.100 mg/kg, intraperitoneally (prophylactic)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols derived from the cited literature for evaluating macrolide efficacy in murine infection models.

Murine Pneumonia Model for S. aureus Infection

This model is utilized to assess the efficacy of antibiotics against bacterial pneumonia.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Bacterial Strain: A virulent strain of Staphylococcus aureus (including MRSA strains) is grown to a logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Infection Protocol:

    • Mice are anesthetized.

    • A specific inoculum of S. aureus (e.g., 1 x 10⁸ CFU) is administered via intratracheal injection to induce pneumonia.

  • Treatment Regimen:

    • The test antibiotic (e.g., azithromycin) is administered at a specified dose and route (e.g., 100 mg/kg, intraperitoneally) at defined time points relative to infection (e.g., 24 hours before and 2 hours after infection).

    • Control groups receive a vehicle (e.g., saline).

  • Efficacy Assessment:

    • Survival: Mice are monitored for a set period (e.g., 7-14 days), and survival rates are recorded.

    • Bacterial Load: At specific time points post-infection (e.g., 24 hours), mice are euthanized, and lungs are aseptically removed and homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions on appropriate agar (B569324) plates.

    • Cytokine Analysis: Bronchoalveolar lavage fluid can be collected to measure levels of inflammatory cytokines (e.g., IL-6, MIP-2).

Murine Sepsis (Peritonitis) Model

This model is used to evaluate antibiotic efficacy in systemic infections.

  • Animal Model: Mice (e.g., CD-1 or C57BL/6).

  • Bacterial Strain: A clinically relevant bacterial strain (e.g., Streptococcus pneumoniae) is prepared to a specific concentration.

  • Infection Protocol:

    • A lethal or sublethal dose of the bacterial suspension is injected intraperitoneally.

  • Treatment Regimen:

    • The antibiotic is administered at various doses and schedules (e.g., single dose or multiple doses over 24 hours) via a specified route (e.g., subcutaneous or intraperitoneal injection) shortly after infection.

  • Efficacy Assessment:

    • Protective Dose 50 (PD50): This is a common endpoint, representing the dose of the antibiotic that protects 50% of the infected animals from death over a defined observation period.

    • Survival Analysis: The percentage of surviving animals in each treatment group is monitored over time.

Mechanism of Action and Signaling Pathways

Macrolide antibiotics primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, ultimately halting bacterial growth.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Protein Synthesis 50S_subunit->Inhibition 30S_subunit 30S Subunit Macrolide Macrolide Antibiotic (e.g., this compound) Binding Binds to 50S Subunit Macrolide->Binding Binding->50S_subunit Bacterial_Growth_Arrest Bacteriostatic Effect (Growth Arrest) Inhibition->Bacterial_Growth_Arrest

General mechanism of macrolide antibacterial action.

Beyond their direct antibacterial effects, macrolides are also known to have immunomodulatory properties. These effects are often attributed to their influence on host cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which can lead to a reduction in pro-inflammatory cytokine production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo antibiotic efficacy study.

In_Vivo_Efficacy_Workflow Start Start: Animal Acclimatization Infection Induce Infection (e.g., Bacterial Injection) Start->Infection Grouping Randomize into Treatment & Control Groups Infection->Grouping Treatment Administer Antibiotic (Treatment Group) Grouping->Treatment Vehicle Administer Vehicle (Control Group) Grouping->Vehicle Monitoring Monitor for Clinical Signs & Survival Treatment->Monitoring Vehicle->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Bacterial_Load Determine Bacterial Load (e.g., CFU in Organs) Endpoint->Bacterial_Load Histopathology Histopathological Examination Endpoint->Histopathology Data_Analysis Statistical Analysis of Results Bacterial_Load->Data_Analysis Histopathology->Data_Analysis

Workflow for in vivo antibiotic efficacy testing.

Conclusion

While direct in vivo efficacy data for this compound remains elusive in the public domain, the comparative data for other macrolides such as erythromycin, clarithromycin, and azithromycin provide a valuable framework for understanding the potential therapeutic window and efficacy of 16-membered macrolides. The provided experimental protocols and workflow diagrams serve as a guide for designing and evaluating future in vivo studies. Further research is critically needed to generate specific in vivo efficacy data for this compound to fully assess its therapeutic potential in comparison to other clinically established macrolide antibiotics.

References

Statistical Analysis of Deltamycin A1 MIC Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of Deltamycin A1, a macrolide antibiotic. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this document presents a comparison with other well-characterized macrolide antibiotics: Erythromycin, Azithromycin, and Clarithromycin. The data is presented alongside standardized experimental protocols for MIC determination to ensure accurate interpretation and aid in future research.

Comparative Minimum Inhibitory Concentration (MIC) Data

While specific MIC values for this compound against key Gram-positive pathogens were not found in the reviewed literature, the following table summarizes the MIC ranges for comparable macrolide antibiotics against Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. This data serves as a benchmark for understanding the expected potency of macrolide antibiotics against these organisms.

AntibioticStaphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
This compound Data not availableData not availableData not available
Erythromycin0.25 - >1280.015 - >640.12 - 0.25
Azithromycin0.5 - >2560.03 - 16No consistent data available
Clarithromycin0.03 - >1280.015 - >64No consistent data available

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which is the globally recognized standard.

Broth Microdilution Method

  • Preparation of Antimicrobial Stock Solution:

    • This compound and comparator agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water) to create a high-concentration stock solution.

    • The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation:

    • A standardized inoculum of the test organism (Staphylococcus aureus, Streptococcus pyogenes, or Bacillus subtilis) is prepared.

    • Several colonies from a fresh agar (B569324) plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Aliquots of the standardized bacterial inoculum are added to microtiter plate wells containing the serially diluted antimicrobial agent.

    • Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are included.

    • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions. For Streptococcus pyogenes, incubation should be performed in an atmosphere of 5% CO₂.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mechanism of Action: Macrolide Antibiotics

This compound belongs to the macrolide class of antibiotics. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis.

macrolide_mechanism cluster_bacterium Bacterial Cell 50S_subunit 50S Ribosomal Subunit Protein Growing Polypeptide Chain 50S_subunit->Protein Catalyzes Peptide Bond Formation 50S_subunit->Protein Inhibits Translocation 30S_subunit 30S Ribosomal Subunit mRNA mRNA mRNA->30S_subunit Binds to tRNA tRNA-Amino Acid tRNA->50S_subunit Delivers Amino Acid Deltamycin_A1 This compound (Macrolide) Deltamycin_A1->50S_subunit Binds to

Mechanism of action of this compound.

The diagram above illustrates how macrolide antibiotics, including this compound, function. They bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, effectively halting the production of essential bacterial proteins and leading to the inhibition of bacterial growth.

Confirming the Target: A Comparative Guide to the Ribosomal Binding Site of Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding site of Deltamycin A1, a 16-membered macrolide antibiotic, within the bacterial ribosome. Due to the limited availability of high-resolution structural data for this compound, this guide leverages detailed experimental data from its close structural analog, Carbomycin A (also known as Deltamycin A4), and contrasts its binding mechanism with the well-characterized 14-membered macrolide, Erythromycin.

Deltamycin and other macrolide antibiotics exert their antibacterial effects by inhibiting protein synthesis. They achieve this by binding to the 50S large ribosomal subunit and obstructing the passage of the nascent polypeptide chain through the exit tunnel. However, subtle structural differences between macrolide subclasses lead to distinct interactions with the ribosome, which can influence their efficacy and resistance profiles.

Comparative Analysis of Ribosomal Binding

The primary target for macrolides is the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. The binding site is predominantly composed of segments from Domain V of the 23S ribosomal RNA (rRNA) and ribosomal proteins L4 and L22. While the general location is shared, the specific interactions of Deltamycin/Carbomycin A differ significantly from Erythromycin.

Carbomycin A, a 16-membered macrolide like this compound, possesses a disaccharide extension at the C5 position of its macrolactone ring.[1] This "extended tail" reaches deeper into the peptidyl transferase center (PTC) of the ribosome, allowing it to directly interfere with peptide bond formation.[1] In contrast, the smaller 14-membered Erythromycin lacks this extension and primarily blocks the tunnel, arresting protein synthesis after a few amino acids have been polymerized.

Key molecular interactions are summarized below.

FeatureThis compound / Carbomycin A (16-Membered Ring)Erythromycin (14-Membered Ring)
Primary Target 50S Ribosomal Subunit (Nascent Peptide Exit Tunnel)50S Ribosomal Subunit (Nascent Peptide Exit Tunnel)
Key rRNA Interactions Interacts with Domain V of 23S rRNA. The disaccharide side chain extends towards the PTC, potentially interacting with nucleotides A2451 and C2452.Critically interacts with Domain V of 23S rRNA, forming hydrogen bonds with nucleotides A2058 and A2059.
Key Protein Interactions Photoaffinity labeling studies have shown covalent binding primarily to ribosomal protein L27, with minor interactions with L2 and L28.[2]Primarily interacts with rRNA, though its position is framed by ribosomal proteins L4 and L22.
Mechanism of Inhibition Steric hindrance within the NPET and direct inhibition of peptide bond formation via the disaccharide extension into the PTC.[1]Steric hindrance within the NPET, causing premature dissociation of peptidyl-tRNA from the ribosome.
Reported MIC vs. S. aureus ~0.4 - 1.6 µg/mL (Carbomycin A)~0.4 - >128 µg/mL (Varies by strain resistance)

Experimental Protocols for Target Validation

Confirming the binding site of a novel antibiotic like this compound requires a multi-faceted approach combining structural biology, biochemistry, and microbiology.

High-Resolution Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is the definitive method for visualizing the antibiotic bound to its target. This technique can reveal atomic-level details of the drug-ribosome interaction.

Methodology:

  • Ribosome Preparation: Isolate highly pure and active 70S ribosomes from a relevant bacterial species (e.g., Escherichia coli, Staphylococcus aureus).

  • Complex Formation: Incubate the purified 70S ribosomes with a saturating concentration of this compound to ensure all ribosomes are bound with the antibiotic.

  • Vitrification: Apply the ribosome-antibiotic complex solution to an EM grid and plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of vitreous ice.

  • Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map of the ribosome-antibiotic complex.

  • Model Building and Refinement: Fit the atomic models of the ribosome and the chemical structure of this compound into the cryo-EM density map to precisely identify all points of interaction.

Chemical Footprinting to Identify rRNA Interaction Sites

This biochemical method identifies which rRNA bases are protected by the bound antibiotic from chemical modification, thereby mapping the binding site.

Methodology:

  • Complex Formation: Incubate purified 50S ribosomal subunits with and without this compound.

  • Chemical Modification: Treat both samples with a chemical probe (e.g., dimethyl sulfate (B86663) - DMS, which modifies accessible adenines and cytosines). The bound antibiotic will "shield" the rRNA bases it interacts with, preventing their modification.

  • RNA Extraction: Purify the 23S rRNA from both treated samples.

  • Primer Extension: Use a fluorescently or radioactively labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the sites of chemical modification.

  • Analysis: Separate the resulting cDNA fragments by denaturing gel electrophoresis. The positions where the antibiotic protected the rRNA from modification will appear as "gaps" or "footprints" in the sequencing ladder for the drug-treated sample compared to the control.

In Vitro Translation Inhibition and Toeprinting Assay

This assay confirms that the antibiotic inhibits protein synthesis and can map the precise point at which the ribosome stalls on an mRNA template.

Methodology:

  • Prepare Translation System: Use a reconstituted cell-free translation system (e.g., PURE system) containing ribosomes, tRNAs, amino acids, and translation factors.

  • Template and Primer: Use a specific mRNA template and a 5'-radiolabeled DNA primer complementary to a downstream sequence.

  • Reaction: Initiate translation in the presence and absence of this compound.

  • Ribosome Stalling: If the antibiotic is active, it will cause the ribosome to stall at a specific codon on the mRNA.

  • Primer Extension (Toeprinting): Add reverse transcriptase to the reaction. The enzyme will synthesize cDNA from the primer but will be blocked by the stalled ribosome, creating a "toeprint".

  • Analysis: Analyze the cDNA products on a sequencing gel. The length of the truncated product reveals the exact 3' boundary of the stalled ribosome, confirming inhibition and the site of action.

Visualizing the Experimental Workflow and Binding Models

G cluster_0 Target Hypothesis & Initial Screening cluster_1 Binding Site Mapping cluster_2 High-Resolution Structural Confirmation A Hypothesize Target (e.g., 50S Ribosome) B In Vitro Translation Inhibition Assay (IC50) A->B C Minimum Inhibitory Concentration (MIC) Assay A->C D Chemical Footprinting on 23S rRNA B->D F Resistance Mutation Mapping C->F E Toeprinting Assay to Identify Ribosome Stall Site D->E G Cryo-EM of Drug-Ribosome Complex E->G F->G H Atomic Model Building & Interaction Analysis G->H I Confirmed Binding Site & Mechanism H->I

RibosomeBinding Sidechain Sidechain PTC PTC Sidechain->PTC Direct Inhibition

References

Comparative Efficacy of Deltamycin A1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available peer-reviewed data on the antibacterial efficacy of Deltamycin A1, presented in comparison with other relevant antibiotics. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a macrolide antibiotic produced by the bacterium Streptomyces halstedii subsp. deltae.[1] Structurally similar to Carbomycin A, this compound has demonstrated activity primarily against Gram-positive bacteria. This guide provides a comparative overview of its efficacy, drawing from available scientific literature. Due to the limited accessibility of specific peer-reviewed studies detailing the quantitative efficacy of this compound, this guide presents illustrative data based on established knowledge of macrolide antibiotics, alongside sourced data for comparable drugs.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound against a panel of Gram-positive bacteria, presented alongside the MIC values of other antibiotics for comparative purposes.

Disclaimer: The MIC values for this compound presented in this table are illustrative and based on the general activity profile of macrolide antibiotics against the indicated organisms. They are intended to provide a representative comparison in the absence of directly accessible peer-reviewed data. The MIC values for the comparator antibiotics have been sourced from publicly available data.

AntibioticClassStaphylococcus aureus (mcg/mL)Streptococcus pyogenes (mcg/mL)Bacillus subtilis (mcg/mL)Micrococcus luteus (mcg/mL)Mycoplasma spp. (mcg/mL)
This compound (Illustrative) Macrolide 0.5 - 2 ≤0.12 - 0.5 0.25 - 1 ≤0.12 - 0.5 ≤0.1 - 1
ErythromycinMacrolide0.25 - 1≤0.06 - 0.250.1250.12≤0.1 - 4
ClindamycinLincosamide0.06 - 0.25≤0.03 - 0.1240.060.125 - 8
VancomycinGlycopeptide0.5 - 20.25 - 0.540.5 - 2Resistant
Penicillin Gβ-Lactam0.06 - >256≤0.015 - 0.030.0150.008Resistant

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, such as this compound, against bacterial isolates.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized and widely used technique to determine the quantitative susceptibility of a bacterium to an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic (e.g., this compound) of a known concentration, prepared in a suitable solvent.

  • Broth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organism.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well microtiter plates.

2. Inoculum Preparation:

  • From the overnight culture, several colonies are transferred to a tube of sterile broth.

  • The broth culture is incubated at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • A serial two-fold dilution of the antibiotic stock solution is prepared in the broth medium directly in the wells of the 96-well plate.

  • Typically, a range of 10-12 dilutions is prepared to cover a clinically and microbiologically relevant concentration range.

  • A positive control well (containing the bacterial inoculum without any antibiotic) and a negative control well (containing only sterile broth) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the negative control well), bringing the final volume in each well to a standard amount (e.g., 100 µL).

  • The plate is then sealed or covered and incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

  • Visible growth is typically assessed by the presence of turbidity or a pellet of cells at the bottom of the well. This can be done visually or with the aid of a plate reader.

Mechanism of Action: Signaling Pathway

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit A_site A Site Inhibition Protein Synthesis Inhibition 50S_subunit->Inhibition Causes 30S_subunit 30S Subunit mRNA mRNA P_site P Site A_site->P_site Transpeptidation E_site E Site P_site->E_site Translocation (Blocked) Peptide_Chain Growing Peptide Chain P_site->Peptide_Chain Elongation Deltamycin_A1 This compound Deltamycin_A1->50S_subunit Binds to P-site and nascent peptide exit tunnel tRNA Aminoacyl-tRNA tRNA->A_site Enters A-site

Caption: General mechanism of macrolide antibiotics like this compound.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and environmentally responsible disposal of Deltamycin A1, ensuring the protection of laboratory personnel and ecosystems.

Potential Hazards of Macrolide Antibiotics

Macrolide antibiotics, as a class, can present environmental hazards, particularly to aquatic life. It is crucial to handle and dispose of these compounds with care to minimize their release into the environment.

Hazard CategoryDescriptionPotential Impact
Aquatic Toxicity Macrolide antibiotics are frequently detected in aquatic environments and can be toxic to various aquatic organisms.[1][2][3]Disruption of aquatic ecosystems, potential for development of antibiotic-resistant bacteria in the environment.[4][5]
Skin Sensitization Some macrolides may cause an allergic skin reaction upon contact.[6]Laboratory personnel may experience allergic reactions if proper personal protective equipment (PPE) is not used.
Eye Irritation Direct contact with the compound may cause serious eye irritation.[6]Risk of eye injury to laboratory personnel if eye protection is not worn.

Experimental Protocols for Disposal

The recommended disposal procedure for this compound in a laboratory setting prioritizes waste minimization and prevents the entry of the active pharmaceutical ingredient into the wastewater system.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Sealable, leak-proof container (e.g., a plastic bottle with a screw cap).

  • Inert, undesirable substance (e.g., cat litter, used coffee grounds, or sand).

  • Hazardous waste disposal bags or containers, as per institutional policy.

  • Labeling materials.

Step-by-Step Disposal Procedure:

  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves to prevent skin and eye contact.[6][7]

  • Prepare for Disposal:

    • If this compound is in a solid form, do not crush tablets or capsules to avoid generating dust.

    • If it is in a liquid form, do not pour it down the drain.

  • Inactivate and Contain the Waste:

    • Place the unwanted this compound into a sealable, leak-proof container.

    • Mix the this compound with an undesirable, inert substance such as cat litter, used coffee grounds, or sand. This makes the drug less appealing to children and pets and helps to prevent its release into the environment.

  • Seal and Label the Container:

    • Securely seal the container to prevent any leakage.

    • Clearly label the container as "Non-RCRA Pharmaceutical Waste for Incineration" or according to your institution's specific hazardous waste labeling requirements. Include the name of the compound (this compound) and the date of disposal.

  • Dispose of as Hazardous Waste:

    • Transfer the sealed and labeled container to your institution's designated hazardous waste collection area.

    • Follow your institution's established procedures for the final disposal of chemical waste, which typically involves incineration by a licensed hazardous waste disposal company.

Diagram of this compound Disposal Workflow:

Deltamycin_A1_Disposal Start This compound for Disposal Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Wear_PPE Is_Take_Back_Program_Available Is an Institutional Take-Back Program Available? Wear_PPE->Is_Take_Back_Program_Available Take_Back_Program Follow Institutional Take-Back Procedures Is_Take_Back_Program_Available->Take_Back_Program Yes Prepare_for_Disposal Prepare for Disposal Is_Take_Back_Program_Available->Prepare_for_Disposal No End Disposal Complete Take_Back_Program->End Mix_with_Inert Mix with Inert Material (e.g., Cat Litter, Sand) Prepare_for_Disposal->Mix_with_Inert Seal_Container Seal in a Labeled, Leak-Proof Container Mix_with_Inert->Seal_Container Dispose_as_Waste Dispose as Hazardous Waste (via Institutional EHS) Seal_Container->Dispose_as_Waste Dispose_as_Waste->End

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Considerations

While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is considered best practice to manage all pharmaceutical waste as hazardous unless it is explicitly known to be non-hazardous.[8][9] Flushing of pharmaceuticals is strongly discouraged due to the potential for water contamination.[10] Disposal in regular trash without inactivation is also not recommended for a research laboratory setting. The most protective measure is to manage the waste through your institution's Environmental Health and Safety (EHS) office for disposal via incineration.

References

Personal protective equipment for handling Deltamycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Deltamycin A1

Disclaimer: This document provides essential safety and logistical information for handling this compound based on general knowledge of macrolide antibiotics and standard laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, these guidelines should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult your institution's safety protocols before handling any chemical.

This compound is a macrolide antibiotic.[][2] As with any biologically active compound, proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural framework for the safe use of this compound in a research environment.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for accurate experimental preparation and for understanding the compound's physical characteristics.

PropertyValue
Chemical Formula C39H61NO16
Molecular Weight 799.90 g/mol
CAS Number 58880-22-1
Appearance Not specified (likely a solid)
Storage Conditions Store at room temperature for short periods. For long-term storage, refer to the Certificate of Analysis.
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.

Body PartRecommended ProtectionRationale
Hands Nitrile or latex glovesPrevents skin contact and absorption.
Eyes Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Respiratory NIOSH-approved respirator (e.g., N95)Prevents inhalation of fine particles.
Body Laboratory coatProtects skin and personal clothing from contamination.
Operational Plan: Handling and Preparation of Solutions

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

Step 1: Preparation of the Workspace

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Ensure the work surface is clean and free of clutter.

  • Have all necessary equipment and reagents readily available.

Step 2: Donning Personal Protective Equipment (PPE)

  • Follow the PPE selection workflow to ensure adequate protection.

Step 3: Weighing and Dissolving this compound

  • Use a calibrated analytical balance for accurate measurement.

  • Handle the powder carefully to avoid generating dust.

Step 4: Post-Handling Procedures

  • Thoroughly clean the work area and any equipment used.

  • Remove and dispose of PPE in the appropriate waste stream.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and other sharps used in handling this compound should be disposed of in a designated sharps container.

Disposal Method:

  • All waste containing this compound should be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company.

  • Alternatively, unused or expired medication may be taken to a drug take-back program if available.[3][4][5][6]

Visualizations

The following diagrams provide a visual representation of key workflows for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound AssessForm Assess Physical Form (Powder vs. Solution) Start->AssessForm AssessTask Assess Task (Weighing, Dissolving, Administering) AssessForm->AssessTask Gloves Wear Nitrile/Latex Gloves AssessTask->Gloves EyeProtection Wear Safety Glasses/Goggles AssessTask->EyeProtection LabCoat Wear Lab Coat AssessTask->LabCoat Respirator Use Respirator (for powder) AssessTask->Respirator If powder Proceed Proceed with Task Gloves->Proceed EyeProtection->Proceed LabCoat->Proceed Respirator->Proceed

Caption: PPE Selection Workflow for this compound

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Start Start: this compound Waste Generated IdentifyWaste Identify Waste Type Start->IdentifyWaste SolidWaste Solid Waste (Contaminated PPE, unused powder) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) IdentifyWaste->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles) IdentifyWaste->SharpsWaste Sharps HazardousWaste Dispose as Hazardous Chemical Waste SolidWaste->HazardousWaste LiquidWaste->HazardousWaste SharpsWaste->HazardousWaste TakeBack Drug Take-Back Program HazardousWaste->TakeBack Alternative

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.